molecular formula C26H54NO6P B1208081 Phosphono-platelet activating factor CAS No. 87233-23-6

Phosphono-platelet activating factor

Cat. No.: B1208081
CAS No.: 87233-23-6
M. Wt: 507.7 g/mol
InChI Key: QBBLLILGWBTLHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context and Discovery of Platelet-Activating Factor (PAF)

The journey to understanding Platelet-Activating Factor (PAF) began in the late 1960s with observations of a substance that induced histamine (B1213489) release from rabbit platelets. nih.govbohrium.comnih.gov In 1972, the term "platelet-activating factor" was officially coined by Dr. Jacques Benveniste and his colleagues. nih.govbohrium.comnih.gov Initial research characterized PAF as a lipid-like molecule. nih.gov The definitive structure of PAF, 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine, was elucidated in 1979 by Demopoulos, Pinckard, and Hanahan. nih.govbohrium.comnih.gov This discovery was a landmark in lipid biochemistry, revealing the first phospholipid known to function as a messenger molecule. wikipedia.org

The early research was not without its challenges. Scientists had to work with minute quantities of the substance, making structural analysis difficult with the technology of the time. nih.gov Despite these hurdles, the potent biological activity of PAF was evident, driving further investigation into its role in physiological and pathological processes. nih.gov

Significance of Platelet-Activating Factor (PAF) as a Potent Lipid Mediator

Platelet-Activating Factor is recognized as a highly potent lipid mediator, active at concentrations as low as 10⁻¹² mol/L. wikipedia.org It is a key player in a multitude of biological processes, including platelet aggregation and degranulation, inflammation, and anaphylaxis. wikipedia.org PAF is produced by various cells involved in host defense, such as platelets, endothelial cells, neutrophils, monocytes, and macrophages. wikipedia.org

Its significance extends to its involvement in vascular permeability changes, the oxidative burst, and chemotaxis of leukocytes. wikipedia.org Unregulated PAF signaling can lead to pathological inflammation and has been implicated in conditions like sepsis and shock. wikipedia.org The diverse and potent actions of PAF underscore its importance as a central mediator in inflammatory and thrombotic cascades. nih.govfrontiersin.orgmdpi.com

Overview of Platelet-Activating Factor (PAF) Research Trajectory

Following the elucidation of its structure, research on PAF expanded rapidly. The 1980s and 1990s saw a surge in studies aimed at understanding its biosynthesis, signaling pathways, and the development of PAF receptor antagonists. nih.govnih.gov This period was marked by the synthesis of numerous PAF analogues to probe structure-activity relationships. nih.govnih.gov

The research trajectory also revealed the complexity of PAF's roles, showing its involvement in both normal physiological functions and various disease states. bohrium.com The discovery that PAF is implicated in a wide range of inflammatory conditions spurred the search for inhibitors. nih.govpatsnap.com While initial clinical trials of PAF antagonists had limited success, research continues to explore the therapeutic potential of modulating the PAF system. nih.gov The volume of research underscores the continued interest in this potent lipid mediator, with the number of publications on PAF growing significantly over the past few decades. wikipedia.org

Phosphono-Platelet Activating Factor: Detailed Research Findings

The quest to understand the structure-activity relationship of Platelet-Activating Factor (PAF) led to the synthesis of various analogues, including this compound. This section focuses exclusively on this synthetic compound and its derivatives.

Synthesis of this compound and its Analogues

The synthesis of this compound, a structural analogue where the phosphate (B84403) group is replaced by a phosphonate (B1237965) group, has been a subject of chemical research. The total synthesis of 1-O-alkyl-2-acetyl-3-glyceryl-(2-trimethyl ammoniummethyl) phosphonate was described as the phosphono analogue of PAF.

Researchers have also synthesized other related phosphonolipids. For instance, a novel amidophosphonate analog of PAF, trimethyl (3-phosphonopropyl) ammonium (B1175870) hydroxide (B78521) (R)-mono[2-acetamido-3-(hexadecyloxy)propyl] ester (PAF-AP), was created. nih.gov Additionally, the synthesis of ketophosphonate isosteres of biosynthetic precursors of ether glycerophospholipids has been reported. These synthetic efforts were crucial for investigating the biological importance of the phosphate linkage in PAF's activity.

Biological Activity and Inhibitory Effects

Studies on the biological activity of this compound have revealed that it possesses significantly lower potency compared to its natural phospholipid counterpart in stimulating serotonin (B10506) release from rabbit platelets.

Interestingly, some phosphono-analogues have demonstrated inhibitory effects on PAF-induced activities. The amidophosphonate analog, PAF-AP, was found to be a potent inhibitor of platelet aggregation induced by PAF, arachidonic acid, Ca2+-ionophore, ADP, and thrombin. nih.gov However, it had minimal to no effect on aggregation induced by epinephrine (B1671497) and collagen. nih.gov This selective inhibition suggests a specific interaction with certain signaling pathways. The inhibitory action of PAF-AP was also linked to the suppression of phospholipase A2 and C activity. nih.gov

Another class of analogues, ketophosphonates, exhibited potent agonistic activities on rabbit platelets, with their efficacy increasing with the number of methylene (B1212753) groups between the phosphonate and ammonium moieties. This highlights the critical role of the molecular structure in determining the biological function of these synthetic compounds.

Interactive Data Table: Biological Activity of Phosphono-PAF Analogues

CompoundTargetEffectNotes
This compoundRabbit PlateletsLower activity in stimulating serotonin release compared to PAFDirect phosphono-analogue of PAF.
PAF-amidophosphonate (PAF-AP)Platelet Aggregation (induced by PAF, arachidonic acid, Ca2+-ionophore, ADP, thrombin)Potent InhibitorSelective inhibition, with little to no effect on epinephrine and collagen-induced aggregation. nih.gov
PAF-amidophosphonate (PAF-AP)Phospholipase A2 and CInhibition suggestedBased on suppression of arachidonic acid release. nih.gov
KetophosphonatesRabbit PlateletsPotent AgonistsActivity increases with the length of the methylene chain between the phosphonate and ammonium groups.

Properties

CAS No.

87233-23-6

Molecular Formula

C26H54NO6P

Molecular Weight

507.7 g/mol

IUPAC Name

(2-acetyloxy-3-hexadecoxypropoxy)-[2-(trimethylazaniumyl)ethyl]phosphinate

InChI

InChI=1S/C26H54NO6P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-31-23-26(33-25(2)28)24-32-34(29,30)22-20-27(3,4)5/h26H,6-24H2,1-5H3

InChI Key

QBBLLILGWBTLHJ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCOCC(COP(=O)(CC[N+](C)(C)C)[O-])OC(=O)C

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(COP(=O)(CC[N+](C)(C)C)[O-])OC(=O)C

Synonyms

1-O-hexadecyl-2-O-acetylglyceryl-3(2-trimethyl ammoniummethyl)phosphonate
PAF-P
phosphono-PAF
phosphono-platelet activating factor
platelet activating factor-phosphonate

Origin of Product

United States

Biosynthesis Pathways of Platelet Activating Factor Paf

De Novo Pathway of Platelet-Activating Factor (PAF) Synthesis

The de novo pathway is primarily responsible for the continuous, low-level production of Platelet-Activating Factor (PAF) required for normal cellular functions. wikipedia.orgnih.gov This constitutive synthesis ensures that PAF is available to participate in routine physiological processes. mdpi.com While initially considered less significant in inflammatory responses compared to the remodeling pathway, there is growing evidence that key enzymes of the de novo pathway can be more active during chronic inflammatory conditions. mdpi.comnih.gov

Key Enzymes Involved in De Novo Synthesis

A central enzyme in the final step of the de novo synthesis of PAF is 1-alkyl-2-acetyl-sn-glycerol cholinephosphotransferase (PAF-CPT) . nih.govnih.gov This enzyme is notably insensitive to dithiothreitol (B142953) (DTT), a characteristic that distinguishes it from the cholinephosphotransferase involved in the synthesis of phosphatidylcholine. nih.gov PAF-CPT catalyzes the transfer of a phosphocholine (B91661) group from cytidine (B196190) diphosphate-choline (CDP-choline) to 1-alkyl-2-acetyl-sn-glycerol, yielding PAF. nih.govnih.gov

Another critical enzyme in this pathway is 1-alkyl-2-lyso-sn-glycero-3-P:acetyl-CoA acetyltransferase . This enzyme is responsible for the acetylation of 1-alkyl-2-lyso-sn-glycero-3-P to form 1-alkyl-2-acetyl-sn-glycero-3-P, a key intermediate. nih.gov This acetyltransferase appears to be distinct from the one utilized in the remodeling pathway. nih.gov

Precursors and Intermediate Metabolites in De Novo Pathway

The de novo synthesis of PAF begins with precursors that are intermediates in the synthesis of ether-linked membrane phospholipids (B1166683). researchgate.net The pathway can be summarized in the following key steps:

Acetylation: The process starts with the acetylation of 1-alkyl-2-lyso-sn-glycero-3-phosphate (alkyllyso-GP) by 1-alkyl-2-lyso-sn-glycero-3-P:acetyl-CoA acetyltransferase, using acetyl-CoA as the acetyl donor. This reaction forms the intermediate 1-alkyl-2-acetyl-sn-glycero-3-phosphate (alkylacetyl-GP) . nih.govnih.gov

Dephosphorylation: The newly formed alkylacetyl-GP is then acted upon by a phosphohydrolase, which removes the phosphate (B84403) group to yield 1-alkyl-2-acetyl-sn-glycerol (AAG) . nih.govnih.gov

Phosphocholine Transfer: In the final step, PAF-CPT facilitates the transfer of the phosphocholine headgroup from CDP-choline to AAG, resulting in the formation of Platelet-Activating Factor (1-alkyl-2-acetyl-sn-glycero-3-phosphocholine) . nih.govnih.gov

Constitutive Production and Physiological Maintenance

The de novo pathway is thought to be the primary mechanism for maintaining basal levels of PAF in various tissues under normal physiological conditions. nih.govmdpi.com This constitutive production is vital for processes such as cell signaling and maintaining cellular homeostasis. nih.gov The regulation of this pathway is critical, and factors like calcium ions can inhibit the enzymes involved, thereby controlling the rate of PAF synthesis. wikipedia.org

Remodeling Pathway of Platelet-Activating Factor (PAF) Synthesis

The remodeling pathway is the predominant route for the rapid, large-scale synthesis of PAF in response to inflammatory and other stimuli. wikipedia.orgnih.gov This pathway is activated in various cells, including platelets, endothelial cells, neutrophils, monocytes, and macrophages, when they are stimulated by agents such as thrombin or during processes like phagocytosis. wikipedia.org

Role of Phospholipase A2 (PLA2) in Remodeling Pathway

The initiation of the remodeling pathway is critically dependent on the activation of Phospholipase A2 (PLA2) . researchgate.netnih.gov PLA2 is a superfamily of enzymes that hydrolyze the fatty acid at the sn-2 position of glycerophospholipids. mdpi.com In the context of PAF synthesis, PLA2 acts on a membrane phospholipid, typically 1-O-alkyl-2-arachidonoyl glycerophosphocholine (a species of phosphatidylcholine), to remove the arachidonic acid from the sn-2 position. nih.govresearchgate.net This enzymatic action yields two important products: free arachidonic acid, a precursor for eicosanoids, and 1-alkyl-2-lyso-sn-glycero-3-phosphocholine (lyso-PAF) , the direct precursor to PAF in this pathway. nih.govresearchgate.net The activation of PLA2 is therefore an essential trigger for the remodeling pathway. researchgate.net

Role of Lyso-PAF Acetyltransferase (LPCAT) in Remodeling Pathway

Once lyso-PAF is generated, the final step in the remodeling pathway is its acetylation to form PAF. This reaction is catalyzed by lyso-PAF acetyltransferase (LPCAT) , also known as acetyl-CoA:lyso-PAF acetyltransferase. researchgate.netnih.gov This enzyme transfers an acetyl group from acetyl-CoA to the free hydroxyl group at the sn-2 position of lyso-PAF. researchgate.netresearchgate.net

There are different isoforms of LPCAT, such as LPCAT1 and LPCAT2, which have been identified as having lyso-PAF acetyltransferase activity. nih.govnih.gov LPCAT2, in particular, is highly expressed in inflammatory cells and is activated under inflammatory conditions, playing a significant role in the robust production of PAF during an inflammatory response. nih.gov The activation of LPCAT is a limiting factor in the generation of biologically active PAF through this pathway. researchgate.net

Subcellular Localization of Remodeling Pathway Enzymes

The biosynthesis of Platelet-Activating Factor (PAF) via the remodeling pathway involves key enzymes that are strategically located within specific subcellular compartments, ensuring regulated production of this potent lipid mediator. The primary enzymes involved are phospholipase A2 (PLA2) and lysophosphatidylcholine (B164491) acyltransferase (LPCAT), also known as lyso-PAF acetyltransferase.

Synthesis of PAF through the remodeling pathway occurs within the cell, specifically associated with the nuclear membrane and the endoplasmic reticulum. nih.gov In human neutrophils, acetyltransferase activity has been identified in two main subcellular locations. One location co-fractionates with markers for the plasma membrane and the endoplasmic reticulum. nih.gov The other major site is in a region of the gradient that is enriched with tertiary granules. nih.gov Upon cell stimulation, the newly synthesized PAF accumulates in a light membrane fraction, which is rich in plasma membrane and endoplasmic reticulum, as well as in an intracellular dense organelle. nih.gov

The key enzyme responsible for the final step of PAF synthesis in the remodeling pathway, LPCAT, has isoforms with distinct localizations. LPCAT1 and LPCAT2, for instance, are found in the endoplasmic reticulum. nih.govgenecards.orgproteinatlas.org Additionally, both LPCAT1 and LPCAT2 have been identified in lipid droplets, which are organelles involved in storing neutral lipids. nih.govproteinatlas.orgresearchgate.net In certain cell types like A431 and COS7 cells, both endogenous and overexpressed LPCAT1 and LPCAT2 show a clear localization to both lipid droplets and endoplasmic reticulum structures. nih.gov In resting macrophages, the majority of LPCAT1 and LPCAT2 are found in the non-raft domain of the cell membrane. researchgate.net However, upon stimulation with lipopolysaccharide (LPS), LPCAT2 translocates to the lipid raft domain, a specialized membrane microdomain, while LPCAT1's presence in the lipid raft does not increase. researchgate.net

Table 1: Subcellular Localization of Key Enzymes in the PAF Remodeling Pathway

Enzyme Subcellular Localization Cell Type Context Citation
Lyso-PAF acetyltransferase (LPCAT) Endoplasmic Reticulum, Nuclear Membrane General PAF-producing cells nih.gov
Plasma Membrane, Endoplasmic Reticulum, Tertiary Granules Human Neutrophils (resting) nih.gov
Light membrane fraction (ER/plasma membrane), Dense intracellular organelle Human Neutrophils (stimulated) nih.gov
LPCAT1 Endoplasmic Reticulum, Lipid Droplets Various mammalian cell lines (e.g., A431, COS7) nih.govgenecards.org
Non-raft domain of cell membrane Resting Macrophages researchgate.net
LPCAT2 Endoplasmic Reticulum, Lipid Droplets, Lipid Rafts Various mammalian cell lines, inflammatory cells nih.govproteinatlas.orgresearchgate.net
Non-raft domain of cell membrane (resting), translocates to Lipid Rafts upon stimulation Macrophages researchgate.net

Stimuli and Inducers of Remodeling Pathway Activation

The remodeling pathway for PAF synthesis is the primary route for its production during inflammatory and pathological conditions. wikipedia.org Its activation is tightly regulated and triggered by a diverse array of specific stimuli, rather than being an unregulated response to general cellular disturbance. ahajournals.org

A variety of inflammatory agents can initiate the synthesis of PAF. wikipedia.org Proinflammatory cytokines and immune complexes are known inducers of PAF synthesis. ahajournals.org For instance, toxins, such as fragments from destroyed bacteria, can induce the synthesis of PAF. nih.govwikipedia.org This is a critical component of the host defense response, where PAF contributes to the inflammatory cascade to combat infection.

Antigen-antibody interactions are also potent stimuli for PAF production. nih.gov This is particularly relevant in allergic reactions and anaphylaxis, where the cross-linking of IgE receptors on mast cells and basophils by antigens triggers a signaling cascade that leads to the synthesis and release of PAF and other inflammatory mediators.

Furthermore, interactions between cells and the extracellular matrix or other cells can induce PAF synthesis. For example, collagen, a major component of the extracellular matrix, can stimulate PAF production. nih.gov Thrombin, a key enzyme in the coagulation cascade, is a potent agonist for PAF synthesis in endothelial cells. wikipedia.orgahajournals.org The calcium ionophore A23187, which increases intracellular calcium levels, is also a powerful inducer of PAF synthesis in various cells, including neutrophils and endothelial cells. nih.govwikipedia.orgahajournals.org In canine salivary glands, neurotransmitters such as acetylcholine (B1216132) and norepinephrine (B1679862) have been shown to stimulate PAF production. nih.gov

Table 2: Stimuli and Inducers of the PAF Remodeling Pathway

Category Specific Stimulus/Inducer Primary Responding Cells Citation
Inflammatory Agents Bacterial toxins (e.g., endotoxin) Macrophages, Monocytes, Endothelial Cells nih.govwikipedia.org
Proinflammatory Cytokines Endothelial Cells, Monocytes/Macrophages ahajournals.org
Immune System Interactions Antigen-Antibody Interactions Mast Cells, Basophils nih.gov
Immune Complexes Monocytes/Macrophages ahajournals.org
Cellular Agonists Thrombin Endothelial Cells, Platelets wikipedia.orgahajournals.org
Collagen Platelets nih.gov
Calcium Ionophore A23187 Neutrophils, Endothelial Cells nih.govwikipedia.orgahajournals.org
Neurotransmitters Acetylcholine, Norepinephrine Canine Salivary Gland Cells nih.gov

Cellular Sources of Platelet-Activating Factor (PAF) Production

PAF is synthesized by a wide variety of cells, particularly those involved in host defense, inflammation, and hemostasis. wikipedia.org While PAF is produced continuously in low quantities by these cells for physiological functions, its production is significantly ramped up in response to specific stimuli. wikipedia.org

Platelets: As their name suggests, platelets are a significant source of PAF. They produce PAF upon stimulation with agonists like thrombin and collagen, contributing to their aggregation and degranulation during blood clotting and inflammatory processes. wikipedia.orgnih.gov

Leukocytes: Various types of white blood cells are major producers of PAF.

Neutrophils: These are among the primary cells that produce PAF in response to inflammatory stimuli. wikipedia.orgyoutube.com

Monocytes and Macrophages: These phagocytic cells synthesize PAF when stimulated, for instance, during phagocytosis or by bacterial toxins. wikipedia.orgnih.govyoutube.com Macrophages, in particular, are recognized as important producers of PAF. wikipedia.org

Basophils: These granulocytes are also known to produce and release PAF upon activation, contributing to allergic and inflammatory reactions. wikipedia.orgyoutube.com

Eosinophils: These cells, involved in allergic responses and parasitic infections, also produce PAF.

Endothelial Cells: The cells lining the blood vessels are a crucial source of PAF. wikipedia.orgnih.govyoutube.com They produce PAF in response to stimuli like thrombin, which can then act locally to influence vascular permeability and the activity of circulating blood cells. wikipedia.orgahajournals.org

Other cellular sources include kidney cells, specifically mesangial cells, which are a primary source of PAF within the kidney. nih.govnih.gov

The fate of the synthesized PAF can differ depending on the cell type. For example, endothelial cells and leukocytes tend to display PAF on their cell surface for cell-to-cell signaling (juxtacrine signaling), while monocytes are known to release most of the PAF they produce. nih.gov

Table 3: Primary Cellular Sources of Platelet-Activating Factor (PAF)

Cell Category Specific Cell Type Key Function in PAF Production Citation
Blood Cells Platelets Hemostasis, Inflammation wikipedia.orgnih.gov
Neutrophils Host defense, Inflammation wikipedia.orgyoutube.com
Monocytes Host defense, Inflammation, Juxtacrine/Paracrine signaling nih.govwikipedia.orgnih.govyoutube.com
Macrophages Host defense, Inflammation wikipedia.orgnih.govyoutube.com
Basophils Allergic reactions, Inflammation wikipedia.orgyoutube.com
Eosinophils Allergic reactions
Vascular Cells Endothelial Cells Regulation of vascular tone and permeability, Inflammation wikipedia.orgnih.govyoutube.com
Kidney Cells Mesangial Cells Renal physiology and pathology nih.govnih.gov

Metabolism and Inactivation of Platelet Activating Factor Paf

Platelet-Activating Factor Acetylhydrolases (PAF-AH)

PAF acetylhydrolases are enzymes that specifically catalyze the hydrolysis of the acetyl group at the sn-2 position of the glycerol (B35011) backbone of PAF. nih.gov This single enzymatic step is crucial as the acetyl group is essential for PAF's biological activity; its removal converts PAF into an inactive metabolite, lyso-PAF. nih.govnih.gov The PAF-AH family is broadly categorized into intracellular and extracellular isoforms, each with distinct characteristics and physiological roles. nih.gov

There are two main types of intracellular PAF-AH: Type I and Type II. nih.gov

PAF-AH I: This isoform is a complex, G-protein-like enzyme composed of two catalytic subunits (α1 and α2) and a regulatory β subunit. nih.gov The β subunit is also known as LIS1, a protein whose mutation is associated with the brain development disorder lissencephaly. nih.gov While initially identified in the brain and studied for its role in neuronal development, PAF-AH I is also involved in a variety of other functions, including spermatogenesis and protein trafficking. nih.govjst.go.jp The composition of its catalytic subunits can change, for instance, from an α1/α2 heterodimer to an α2/α2 homodimer during certain cellular differentiation processes. jst.go.jp PAF-AH I displays a restricted substrate specificity compared to other isoforms. nih.gov

PAF-AH II: Unlike the complex structure of PAF-AH I, PAF-AH II is a single polypeptide. nih.gov It shares sequence similarity with the extracellular plasma PAF-AH. nih.gov This enzyme is myristoylated at its N-terminus, which allows it to be distributed in both the cytosol and on cellular membranes. nih.gov PAF-AH II has a broader substrate specificity than PAF-AH I and can hydrolyze not only PAF but also oxidatively fragmented phospholipids (B1166683), suggesting it plays a protective role against oxidative stress. nih.govnih.gov

Characteristics of Intracellular PAF-AH Isoforms
IsoformStructureKey FunctionsSubstrate Specificity
PAF-AH IHeterotrimeric complex (α1, α2, β subunits) nih.govBrain development, spermatogenesis, protein trafficking nih.govRestricted, specific to PAF and related lipids nih.gov
PAF-AH IISingle polypeptide nih.govProtection against oxidative stress nih.govBroad, includes PAF and oxidized phospholipids nih.gov

The primary extracellular form of PAF-AH is also known as plasma PAF-AH or Lipoprotein-Associated Phospholipase A2 (Lp-PLA2). nih.gov This enzyme is a single polypeptide that circulates in the plasma, predominantly associated with lipoproteins. nih.govahajournals.org

Association with Lipoproteins: In human plasma, Lp-PLA2 is mainly bound to low-density lipoproteins (LDL), with a smaller fraction associated with high-density lipoproteins (HDL). nih.govahajournals.org Specifically, it shows preferential association with dense LDL subfractions. ahajournals.org This association is critical to its function, as it places the enzyme in close proximity to its substrates, particularly oxidized phospholipids generated within LDL particles during oxidative stress. nih.gov

Characteristics of Extracellular PAF-AH (Lp-PLA2)
CharacteristicDescription
Alternate NamesPlasma PAF-AH, Lp-PLA2 nih.gov
StructureSingle polypeptide nih.gov
LocationCirculates in plasma, primarily associated with LDL (>80%) and HDL (<20%) nih.gov
Primary FunctionsInactivates PAF; Hydrolyzes oxidized phospholipids in LDL nih.gov

The degradation of PAF by all isoforms of PAF-AH occurs through a hydrolytic reaction. The enzyme targets and cleaves the acetyl ester bond at the sn-2 position of the glycerophospholipid backbone. nih.gov This reaction is a type of deacetylation. nih.gov The catalytic mechanism involves a classic serine hydrolase triad, consisting of serine, aspartate, and histidine residues in the active site. tandfonline.com The removal of the short-chain acetyl group is the key step, as this modification is essential for PAF's ability to bind to its receptor and elicit a biological response. nih.gov The resulting products are acetate (B1210297) and 1-O-alkyl-sn-glycero-3-phosphocholine, commonly known as lyso-PAF, which is biologically inactive. nih.gov

Regulatory Mechanisms of Platelet-Activating Factor Acetylhydrolase (PAF-AH) Activity

The activity of the PAF-inactivating system is tightly controlled through several mechanisms to ensure precise regulation of PAF's potent biological effects. nih.gov These regulatory controls involve factors influencing both the enzymes and their substrates.

Enzyme Expression and Secretion: The expression of PAF-AH can be upregulated by inflammatory mediators. nih.gov For instance, inflammatory stimuli can increase the transcription and subsequent production of Lp-PLA2, suggesting a physiological response aimed at counteracting inflammation. nih.gov

Association with Lipoproteins: The catalytic efficiency of Lp-PLA2 is significantly influenced by its lipoprotein environment. Its activity can be modulated by the specific type of lipoprotein it is associated with, such as LDL or HDL, and can transfer between them. ahajournals.org

Genetic Factors: Genetic variations in the gene for Lp-PLA2 can lead to enzyme deficiency. A common loss-of-function mutation, V279F, is found in a significant portion of the Japanese population and is considered a genetic risk factor for various inflammatory diseases due to reduced PAF degradation capacity. nih.gov

Cation Regulation: The synthesis of PAF, which in turn affects the substrate load for PAF-AH, is subject to regulation by cations. Calcium, for example, plays a role in inhibiting enzymes involved in one of the PAF biosynthesis pathways. wikipedia.org

Dysregulation of Platelet-Activating Factor (PAF) Metabolism in Pathophysiological States

Imbalances in the synthesis and degradation of PAF are implicated in a wide range of diseases. nih.gov Dysregulation can occur through either increased PAF production or decreased degradation by PAF-AH, leading to elevated PAF activity. nih.gov

Inflammatory Diseases: In many inflammatory conditions, the activity of plasma PAF-AH is altered. nih.gov For example, lower-than-normal PAF-AH activity has been reported in patients with conditions like asthma and severe sepsis. nih.govkoreamed.org In anaphylaxis, the severity of the reaction has been correlated with decreased PAF-AH activity. nih.gov This deficiency impairs the body's ability to inactivate PAF, exacerbating the inflammatory cascade. nih.gov

Cardiovascular Disease: The role of Lp-PLA2 in atherosclerosis is complex. While it degrades pro-inflammatory oxidized phospholipids, which is a protective function, elevated levels of Lp-PLA2 are also considered an independent risk marker for cardiovascular disease. nih.govnih.gov This may reflect a high burden of substrate accumulation (oxidized LDL) in the vasculature. nih.gov Genetic deficiency of PAF-AH has been shown to increase the severity of atherosclerosis in certain populations. nih.gov

Neurological Conditions: PAF-AH I is critical for normal brain development, and mutations affecting its catalytic subunits have been linked to mental retardation and brain atrophy. Furthermore, PAF-AH deficiency has been identified as a potential genetic risk factor for stroke. nih.gov

Cancer: PAF and its metabolic pathways have been associated with tumor growth and cancer cells. nih.govfrontiersin.org

Platelet Activating Factor Receptor Pafr System

Molecular Characterization of Platelet-Activating Factor Receptor (PAFR)

The molecular identity of PAFR has been elucidated through extensive research, revealing its nature as a G-protein coupled receptor with specific genetic and expression profiles.

The Platelet-Activating Factor Receptor (PAFR) is a classic member of the G-protein coupled receptor (GPCR) superfamily, also known as seven-transmembrane (7TM) receptors. wikipedia.orgnih.govwikipedia.org This classification is based on its structure, which features seven alpha-helical segments that span the cell membrane. wikipedia.orgahajournals.org As a GPCR, PAFR functions by detecting molecules outside the cell, in this case, Platelet-Activating Factor (PAF), and activating internal signal transduction pathways. wikipedia.org

Upon binding of PAF, the receptor undergoes a conformational change that allows it to interact with and activate heterotrimeric G proteins. ahajournals.orgnih.gov PAFR has been shown to couple to several types of G proteins, including Gq, Gi, and G12/13. guidetopharmacology.org This promiscuous coupling enables the receptor to initiate a variety of downstream signaling cascades, such as the activation of phospholipases C, D, and A2, mitogen-activated protein kinases (MAPKs), and the phosphatidylinositol-calcium second messenger system. nih.govguidetopharmacology.org The activation of these pathways ultimately leads to the diverse physiological and pathological effects attributed to PAF, including inflammation, platelet aggregation, and cell motility. nih.govwikipedia.org The signaling process can be influenced by the oligomerization of PAFR, which can modulate G protein activity and β-arrestin recruitment. nih.gov

The gene encoding the human Platelet-Activating Factor Receptor is named PTAFR. wikipedia.orgguidetopharmacology.org It is located on chromosome 1, specifically on the p35.3 band. wikipedia.org A notable feature of the PTAFR gene is that it contains no introns, which is relatively uncommon for human genes. wikipedia.org

The expression of the PTAFR gene is complex, giving rise to multiple transcript variants through alternative splicing and the use of two distinct promoters. nih.govguidetopharmacology.orgnih.gov This results in at least two main types of PAFR mRNA transcripts. nih.govresearchgate.net Transcript 1 is predominantly expressed in hematopoietic cells like peripheral leukocytes and is thought to be primarily involved in pathological inflammatory processes. nih.govresearchgate.net Its expression can be induced by PAF itself in a positive feedback loop involving the transcription factor NF-κB. nih.gov In contrast, Transcript 2 is found in various organs, including the heart, lungs, spleen, and kidneys. nih.govresearchgate.net The regulation of this second transcript is influenced by hormones and cytokines such as estrogen, retinoic acid, and transforming growth factor-beta (TGF-β). nih.govresearchgate.net The existence of these transcript variants allows for tissue-specific and context-dependent regulation of PAFR expression and function.

The Platelet-Activating Factor Receptor (PAFR) exhibits a wide and varied distribution throughout the body, reflecting its involvement in a multitude of physiological and pathological processes. guidetopharmacology.orgnih.gov Its expression is prominent in various cells of the immune and vascular systems. guidetopharmacology.orgmultispaninc.com

Immune Cells: PAFR is extensively expressed on the surface of numerous immune cells, including:

Neutrophils guidetopharmacology.org

Eosinophils guidetopharmacology.org

Mast cells guidetopharmacology.org

Macrophages guidetopharmacology.org

B cells guidetopharmacology.org

Platelets guidetopharmacology.org

Monocytes wikipedia.org

Dendritic cells frontiersin.org

Endothelial Cells: The receptor is also found on endothelial cells, which line the blood vessels, playing a role in vascular permeability and inflammation. nih.gov

Organs: Beyond individual cells, PAFR expression has been identified in a range of organs, indicating its broad physiological significance. nih.govnih.govwikigenes.org These include:

Lungs nih.govnih.gov

Spleen nih.govnih.gov

Heart nih.govnih.gov

Kidneys nih.govnih.gov

Skeletal muscle nih.gov

Brain wikigenes.org

Small intestine wikigenes.org

Liver wikigenes.org

Human endometrium wikipedia.org

The following table summarizes the distribution of PAFR expression:

Category Cell Type / Organ Reference
Immune Cells Neutrophils, Eosinophils, Mast cells, Macrophages, B cells, Platelets guidetopharmacology.org
Monocytes wikipedia.org
Dendritic cells frontiersin.org
Vascular System Endothelial Cells nih.gov
Organs Lungs, Spleen, Heart, Kidneys, Skeletal muscle nih.govnih.gov
Brain, Small intestine, Liver wikigenes.org
Human endometrium wikipedia.org

While the Platelet-Activating Factor Receptor (PAFR) is primarily known as a cell surface receptor, research has revealed its presence in various intracellular compartments and at specialized cellular junctions like synapses. guidetopharmacology.orgresearchgate.net

Intracellular Localization: PAFR is not confined to the plasma membrane. It has been found to be localized to the nuclear membrane and the endoplasmic reticulum. guidetopharmacology.orgnih.gov This intracellular localization suggests that PAFR may have functions beyond signaling initiated at the cell surface. For instance, the activation of nuclear PAFR is thought to induce the transcription of genes for cytokines and enzymes like COX-2 and iNOS. guidetopharmacology.org In neutrophils, PAFR is predominantly expressed in the plasma membrane, but its presence has also been noted in subcellular fractions corresponding to tertiary granules. nih.govnih.gov Furthermore, in certain cell types like ciliary epithelium cells, PAFR has been detected in both the cell membrane and the nucleus. nih.gov

Synaptic Localization: In the central nervous system, PAFR has been shown to co-localize with synaptic markers. researchgate.net Immunofluorescence studies in hippocampal neuronal cultures have demonstrated the presence of PAFR puncta in close proximity to both presynaptic (vGlut) and postsynaptic (PSD95) markers, as well as inhibitory synaptic markers (vGAT and Gephrin). researchgate.net This synaptic localization is consistent with the role of PAF in modulating synaptic transmission and plasticity. researchgate.netnih.gov The presence of PAFR at synapses suggests its involvement in processes such as neurotransmitter release and long-term potentiation. researchgate.netnih.gov

Platelet-Activating Factor Receptor (PAFR) Ligand Binding Characteristics

The interaction between Platelet-Activating Factor (PAF) and its receptor is characterized by high-affinity binding and specific recognition of the agonist's molecular structure.

The binding of Platelet-Activating Factor (PAF) to its receptor (PAFR) is a high-affinity interaction, meaning that it occurs at very low concentrations of the ligand. nih.govkarger.com The equilibrium dissociation constant (Kd), a measure of binding affinity, has been determined in various cell types. For instance, in rat peritoneal polymorphonuclear leukocytes, the Kd was found to be 4.74 nM for intact cells and 0.61 nM for isolated membranes. nih.gov In human blood neutrophils and eosinophils, high-affinity Kd values of 0.55 nM and 2.3 nM, respectively, have been reported. karger.com The number of receptors per cell can also be substantial, with rat PMNs estimated to have approximately 27,900 receptors per cell. nih.gov

The recognition of PAF by its receptor is highly specific and depends on key structural features of the PAF molecule. For an agonistic effect, the following are required:

Strong hydrophobic interactions and an ether function at the sn-1 position of the glycerol (B35011) backbone. nih.gov

A small group , such as an acetyl group, at the sn-2 position is crucial, as there are limitations on chain length and steric hindrance. nih.gov

The choline (B1196258) head group is also important for binding, forming cation-π interactions within a hydrophobic pocket of the receptor. nih.gov

Recent structural studies have provided detailed insights into the binding pocket, showing that the alkyl tail of PAF penetrates deeply into an aromatic cleft between transmembrane helices 4 and 5 of the receptor. nih.gov The binding of PAF induces conformational changes in the receptor, leading to its activation and the initiation of downstream signaling. nih.gov

The following table provides a summary of key ligand binding characteristics for PAFR:

Cell Type Ligand Binding Affinity (Kd) Receptor Number per Cell Reference
Rat Peritoneal Polymorphonuclear Leukocytes (intact) PAF 4.74 nM ~27,900 nih.gov
Rat Peritoneal Polymorphonuclear Leukocytes (membranes) PAF 0.61 nM N/A nih.gov
Human Blood Neutrophils PAF 0.55 nM N/A karger.com
Human Blood Eosinophils PAF 2.3 nM N/A karger.com
Activated Human T-lymphocytes PAF N/A up to ~25,000 nih.gov

Platelet-Activating Factor Receptor (PAFR) Desensitization and Internalization

Like many GPCRs, the PAFR system is subject to rapid regulation following agonist stimulation to prevent over-activation. This process involves desensitization and internalization of the receptor. nih.govguidetopharmacology.org Upon binding to PAF, the receptor is quickly phosphorylated, which leads to the uncoupling of the receptor from its associated G-proteins, halting further signal transduction. nih.gov

Following this initial desensitization, the receptor is internalized from the cell surface. nih.govnih.gov Studies have shown that this process is mediated, at least in part, by clathrin-coated pits. nih.gov The C-terminal tail of the human PAFR contains structural determinants that are crucial for this endocytosis. nih.gov Once internalized, the receptor can be dephosphorylated and recycled back to the cell membrane, a process which contributes to the resensitization of the cell to subsequent PAF stimulation. nih.govacs.org This entire cycle of activation, desensitization, internalization, and recycling is a fundamental mechanism that allows cells to precisely control their responsiveness to PAF in their environment.

Cellular and Molecular Mechanisms of Platelet Activating Factor Paf Action

Signal Transduction Pathways Activated by PAFR

Upon binding of PAF to its receptor, a conformational change is induced in the PAFR, leading to the activation of associated heterotrimeric G-proteins. researchgate.net This initiates a series of downstream signaling pathways that are crucial for the diverse biological effects of PAF.

Phospholipase C (PLC) and Inositol (B14025) Trisphosphate (IP3)/Calcium Signaling

Activation of the PAFR leads to the stimulation of Phospholipase C (PLC), a key enzyme in signal transduction. nih.govnih.gov PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). youtube.comyoutube.com

IP3, being water-soluble, diffuses into the cytoplasm and binds to specific receptors on the endoplasmic reticulum, which function as ligand-gated calcium channels. youtube.comyoutube.com This binding event triggers the release of stored calcium (Ca2+) from the endoplasmic reticulum into the cytosol, leading to a rapid and transient increase in intracellular calcium concentration. nih.govnih.gov This elevation in cytosolic calcium is a critical signaling event that modulates the activity of various downstream enzymes and proteins, contributing to cellular responses such as smooth muscle contraction, granular secretion, and neurotransmitter release. youtube.com Studies in bovine cerebral microvascular endothelial cells have demonstrated that PAF induces a dose-dependent increase in intracellular calcium and IP3 formation, an effect that can be blocked by a PAFR antagonist, confirming the receptor-mediated nature of this pathway. nih.gov

Phospholipase D (PLD) and Phospholipase A2 (PLA2) Activation

In addition to PLC, PAFR activation also stimulates other phospholipases, including Phospholipase D (PLD) and Phospholipase A2 (PLA2). nih.gov PLA2 is an enzyme that hydrolyzes the fatty acid at the sn-2 position of membrane phospholipids (B1166683). nih.govescholarship.orgyoutube.com This action releases arachidonic acid, a precursor for the synthesis of eicosanoids, which are potent inflammatory mediators. nih.gov The activation of PLA2 can be dependent on the initial rise in intracellular calcium mediated by the PLC/IP3 pathway.

In some cell types, PAF has been shown to stimulate a delayed and sustained production of diacylglycerol (DAG) that is temporally distinct from the initial peak derived from PIP2 hydrolysis. This secondary wave of DAG is thought to be a result of PLD activity, which hydrolyzes phosphatidylcholine to produce phosphatidic acid, which is then converted to DAG. This sustained DAG production can prolong the activation of protein kinase C (PKC).

Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., p38, ERK1/2)

The PAFR is coupled to the activation of several Mitogen-Activated Protein Kinase (MAPK) pathways, which are crucial for regulating a wide range of cellular processes including cell growth, differentiation, and stress responses. mdpi.comnih.gov The most well-characterized MAPK pathways activated by PAF are the p38 and the extracellular signal-regulated kinase 1/2 (ERK1/2) pathways. researchgate.netyoutube.com

Activation of these pathways typically involves a cascade of protein kinases. wikipedia.org Upon PAFR stimulation, upstream kinases are activated, which in turn phosphorylate and activate MAPK kinases (MAPKKs), such as MEK1/2 for the ERK pathway and MKK3/6 for the p38 pathway. researchgate.netyoutube.com These MAPKKs then dually phosphorylate and activate their respective MAPKs (ERK1/2 and p38). nih.gov Once activated, ERK1/2 and p38 can translocate to the nucleus to phosphorylate and regulate the activity of various transcription factors, leading to changes in gene expression. researchgate.net For instance, in cervical cancer cells, PAF has been shown to transactivate the Epidermal Growth Factor Receptor (EGFR), leading to ERK/MAPK activation. nih.gov

NF-κB Pathway Activation

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory and immune responses. PAF is a potent activator of this pathway. researchgate.netnih.gov In various cell types, including macrophages and B cells, PAF stimulation leads to the activation of NF-κB. researchgate.netnih.gov This process involves the phosphorylation and subsequent degradation of the inhibitory IκBα protein. researchgate.net This releases the NF-κB dimers (typically p50 and p65) to translocate to the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, thereby inducing their transcription. researchgate.netnih.gov The activation of NF-κB by PAF has been shown to be mediated through a G-protein-coupled pathway. researchgate.netnih.gov

Cyclic AMP (cAMP) Inhibition

In certain cellular contexts, PAF signaling has been shown to inhibit the production of cyclic AMP (cAMP). nih.gov cAMP is a ubiquitous second messenger that regulates a wide variety of cellular functions, often through the activation of Protein Kinase A (PKA). nih.gov In cultured rat mesangial cells, PAF was found to reduce both basal and receptor-mediated increases in cAMP concentration. nih.gov This inhibitory effect on the adenylyl cyclase/cAMP pathway suggests that PAF can counteract the signaling of other mediators that act to increase cAMP levels. The mechanism of this inhibition is thought to involve inhibitory G-proteins (Gi).

Cellular Responses to Platelet-Activating Factor (PAF) Activation

PAF is a powerful phospholipid mediator that orchestrates communication between cells, acting as a hormone, cytokine, and signaling molecule. wikipedia.orgnih.gov Its signaling system can initiate and amplify inflammatory and thrombotic events. wikipedia.org The production of PAF is typically low but can be significantly increased in inflammatory cells in response to specific stimuli, such as bacterial toxins or thrombin. wikipedia.orgnih.gov The effects of PAF are tightly controlled by PAF acetylhydrolases (PAF-AH), enzymes that degrade and inactivate it. wikipedia.orgnih.gov

Platelet-Activating Factor is a highly effective activator of platelets, playing a central role in hemostasis and thrombosis. nih.govnih.gov The binding of PAF to its receptor (PAF-R) on the platelet surface is the critical first step. mdpi.com This interaction triggers a conformational change in the platelet, increasing its surface area for interaction with other platelets. mdpi.comyoutube.com

This initial binding sets off a cascade of intracellular signaling events, including the stimulation of the phosphatidylinositol cycle and a subsequent increase in intracellular calcium levels. mdpi.com This leads to the degranulation of platelets and the release of various bioactive molecules, such as:

Serotonin (B10506) mdpi.com

Platelet factor 4 mdpi.com

Adenosine (B11128) diphosphate (B83284) (ADP) youtube.com

Thromboxane A2 youtube.com

Additional PAF, creating a positive feedback loop that amplifies the activation signal mdpi.comyoutube.com

A crucial consequence of this activation is a conformational change in the glycoprotein (B1211001) IIb/IIIa receptor on the platelet surface. youtube.com In its activated state, this receptor can bind to fibrinogen and von Willebrand factor, which act as bridges, linking adjacent platelets together. youtube.comyoutube.com This process of platelet aggregation culminates in the formation of a platelet plug, a key component of the primary hemostatic response. youtube.com

Table 1: Key Mediators and Receptors in PAF-Induced Platelet Aggregation

ComponentRole in Platelet Aggregation
PAF Receptor (PAF-R) Initiates the signaling cascade upon PAF binding. mdpi.com
Intracellular Calcium (Ca²⁺) Mobilization acts as a key second messenger. mdpi.com
Glycoprotein IIb/IIIa Binds fibrinogen to bridge platelets upon activation. youtube.comyoutube.com
Thromboxane A2 Released by activated platelets to amplify activation. youtube.com
ADP Released from granules to activate additional platelets. youtube.comyoutube.com

PAF is a significant modulator of various leukocyte functions, essential for host defense and inflammation. wikipedia.orgnih.gov It acts as a potent chemoattractant, guiding leukocytes such as neutrophils to sites of inflammation. wikipedia.orgmdpi.com Beyond recruitment, PAF influences several key leukocyte activities.

Adhesion: PAF promotes the adhesion of leukocytes to the endothelium, a critical step for their migration into tissues. mdpi.com

Degranulation: It triggers the release of the contents of granules from leukocytes, which include enzymes and other pro-inflammatory substances. wikipedia.org

Oxidative Burst: PAF stimulates the production of reactive oxygen species (ROS) by neutrophils, a process known as the oxidative burst. wikipedia.orgnih.gov While PAF alone can induce a brief burst of superoxide (B77818) (O₂⁻) production, it exhibits a powerful synergistic effect when combined with other stimuli like the peptide fMLP or phorbol (B1677699) myristate acetate (B1210297) (PMA). nih.gov This enhancement is characterized by an increased maximal rate of O₂⁻ production and serves to amplify the oxidative response at inflammatory sites. nih.gov

Immune Regulation: PAF also demonstrates complex immunoregulatory effects. It can induce suppressor activity in monocytes and CD8+ T cells, while promoting helper activity in CD4+ T cells, suggesting a nuanced role in shaping the immune response. nih.gov

Table 2: Modulation of Neutrophil Oxidative Burst by PAF

StimulusEffect on Oxidative Burst
PAF (>10⁻⁷ mol/L) Induces a brief, independent burst of O₂⁻ production. nih.gov
PAF + fMLP Synergistically augments O₂⁻ release (mean enhancement of 297% with 10⁻⁵ mol/L PAF). nih.gov
PAF + PMA Synergistically augments O₂⁻ release (mean enhancement of 185% with 10⁻⁵ mol/L PAF). nih.gov

Endothelial cells both produce and respond to PAF, placing it as a key regulator of vascular function. wikipedia.orgnih.gov A primary role of PAF is to modulate vascular permeability. wikipedia.orgnih.gov Research has shown that other factors, like Vascular Endothelial Growth Factor (VEGF), can induce the synthesis of PAF by endothelial cells in a process that is dependent on calcium concentration. nih.gov

This VEGF-induced PAF production is believed to be a critical step in angiogenesis (the formation of new blood vessels), partly by inducing plasma protein leakage into the surrounding tissue. nih.gov The synthesized PAF enhances the migration of endothelial cells, a fundamental aspect of angiogenesis. nih.gov Studies using PAF-receptor antagonists demonstrated that blocking PAF signaling could inhibit VEGF-induced neoangiogenesis in a Matrigel (B1166635) model. nih.gov However, the role of PAF in permeability can be complex, as some research indicates that VEGF-enhanced dermal permeability may occur independently of PAF synthesis. nih.gov

PAF's effects as both a bronchoconstrictor and a vasodilator indicate its influence on smooth muscle tone. nih.govnih.gov The contraction of smooth muscle is fundamentally controlled by intracellular calcium (Ca²⁺) levels. researchgate.netnih.gov An increase in intracellular Ca²⁺ leads to its binding with calmodulin. nih.govyoutube.com This Ca²⁺-calmodulin complex then activates myosin light-chain kinase (MLCK). nih.govnih.gov

Activated MLCK phosphorylates the regulatory light chains of myosin II, which enables the myosin heads to interact with actin filaments, resulting in the power stroke that drives muscle contraction. researchgate.netnih.gov

Relaxation is achieved by reducing intracellular Ca²⁺ levels and through the action of myosin light-chain phosphatase (MLCP), which removes the phosphate (B84403) group from the myosin light chains, causing detachment from actin. youtube.comyoutube.com The activity of MLCP can be regulated by other signaling pathways, such as the RhoA/ROCK pathway, which can inhibit MLCP to increase calcium sensitivity and maintain a prolonged state of contraction, often referred to as the 'latch' state. nih.govnih.gov PAF exerts its effects on smooth muscle by influencing these core signaling pathways that regulate calcium levels and the phosphorylation state of myosin.

The role of Platelet-Activating Factor in the direct induction and regulation of apoptosis is a complex area of cell signaling. While PAF is known to be deeply involved in inflammatory and pathological processes that can lead to cell death, such as in stroke and traumatic injury, the specific pathways through which it directly modulates apoptosis are multifaceted. wikipedia.org For instance, research has shown that the caspase-independent proapoptotic protein, Apoptosis-Inducing Factor (AIF), mediates neuronal cell death following oxygen-glucose deprivation, a condition where inflammatory mediators like PAF are relevant. nih.gov However, the direct mechanistic link between PAF receptor activation and the core apoptotic machinery is an area of ongoing investigation.

PAF signaling has a profound impact on the expression of numerous genes, particularly those involved in the inflammatory response. wikipedia.org Activation of the PAF receptor can trigger several downstream signaling cascades that culminate in the activation of key transcription factors.

Research has shown that PAF can lead to the activation of:

Nuclear Factor kappa B (NF-κB): A master regulator of inflammatory gene expression. mdpi.com

c-fos and c-jun: Components of the AP-1 transcription factor, involved in cell proliferation and stress responses. mdpi.com

Jak/STAT pathway: A critical signaling pathway for a wide variety of cytokines and growth factors. mdpi.com

This control over transcription factors allows PAF to regulate the expression of important pro-inflammatory enzymes and cytokines. For example, studies in astrocytes have shown that the induction of inducible nitric oxide synthase (iNOS) by cytokines can be blocked by a PAF antagonist. nih.gov This inhibition occurs at the transcriptional level, by preventing the binding of NF-κB and STAT-1 to the DNA, indicating that PAF signaling is an upstream requirement for iNOS expression in this context. nih.gov Similarly, PAF is implicated in the regulation of cyclooxygenase-2 (COX-2), another key inflammatory enzyme, as pro-inflammatory cytokines that stimulate COX-2 expression are closely linked with PAF signaling pathways in macrophages. wikipedia.orgnih.gov

Physiological and Pathophysiological Roles of Platelet Activating Factor Paf

Role in Physiological Processes

PAF is integral to maintaining normal bodily functions, from blood clotting and reproduction to regulating central nervous system activity and blood pressure. acs.orgnih.gov Its production through either the de novo or remodeling pathway allows for its presence during both normal cellular function and inflammatory conditions. acs.org

Homeostasis and Wound Healing

PAF is a key contributor to hemostasis, the process that stops bleeding after an injury. acs.orgduke.edu Upon vessel injury, PAF is involved in platelet aggregation and the formation of a blood clot. acs.org Beyond simply stopping blood loss, this initial clot serves as a provisional matrix for tissue repair and releases growth factors that initiate the subsequent phases of wound healing.

In the context of wound repair, PAF acts as a chemotactic factor, attracting inflammatory cells like macrophages to the injury site. capes.gov.br Studies have shown that topical application of PAF can accelerate the healing process. In a rat surgical incision model, treatment with 1 microgram of PAF resulted in a significant increase in the maximal breaking strength of the wound by day 5 and day 7. capes.gov.br This improvement was associated with a greater infiltration of fibroblasts and monocytes into the wound area. capes.gov.br Interestingly, while PAF can enhance healing, its endogenous production does not appear to be essential for normal wound repair, as the use of a PAF receptor antagonist did not impede the normal healing process. capes.gov.br

Table 1: Effect of Topical PAF on Wound Healing
ParameterDay 5Day 7Day 12
Increase in Breaking Strength (1µg PAF) 33.2%25.6%4.9%
Cellular Infiltration (1µg PAF) -Increased fibroblasts and monocytes-
Statistically significant increase

Reproduction and Embryonic Development

PAF plays a significant and multifaceted role in reproductive biology. It is produced by the embryos of all mammalian species that have been studied to date. This production begins shortly after fertilization and continues throughout the preimplantation phase.

Embryo-derived PAF functions as an autocrine trophic and survival factor, meaning it acts on the embryo itself to promote healthy development. In laboratory settings, adding PAF to culture media has been shown to improve embryo development and viability. This effect is believed to be receptor-mediated, as PAF receptor antagonists can block the beneficial effects. The mechanism involves the induction of calcium transients within the early embryo, which are crucial for development.

Beyond the embryo, PAF is involved in other reproductive processes. It is found in spermatozoa and is thought to contribute to sperm motility and the acrosome reaction, a critical step in fertilization. nih.gov Furthermore, PAF released by the embryo can influence maternal physiology, causing changes in the oviduct and endometrium to support pregnancy.

Angiogenesis

Angiogenesis, the formation of new blood vessels, is a complex process where PAF's role appears to be context-dependent. Several studies have demonstrated that PAF can promote angiogenesis. acs.org It directly stimulates the migration of endothelial cells, a key step in forming new vessels. Furthermore, PAF can enhance the angiogenic activity of other potent mediators, such as Vascular Endothelial Growth Factor (VEGF) and Tumor Necrosis Factor (TNF). Research has shown that VEGF can induce endothelial cells to synthesize PAF, which in turn contributes to the angiogenic effect of VEGF by enhancing cell migration.

However, other evidence suggests that under certain conditions, such as those mimicking mild chronic inflammation, PAF may act as a negative regulator of angiogenesis. In a study using mice lacking the PAF receptor, the absence of PAF signaling led to a significant stimulation of angiogenesis and a reduction in the inflammatory response. This suggests that the effect of PAF on vessel formation is strongly influenced by the specific biological environment.

Table 2: Research Findings on PAF and Angiogenesis
FindingObservationSource(s)
Pro-Angiogenic Role PAF directly stimulates endothelial cell migration and enhances the angiogenic activity of mediators like VEGF., acs.org,,
Cooperative Action VEGF induces PAF synthesis in endothelial cells, which enhances VEGF-driven cell motility.
Anti-Angiogenic Role In a chronic inflammation model, the absence of PAF signaling led to increased angiogenesis.

Central Nervous System (CNS) Physiology

Within the central nervous system, PAF is a recognized modulator of synaptic plasticity, particularly long-term potentiation (LTP), a cellular mechanism widely believed to underlie learning and memory. LTP involves the strengthening of synapses between neurons. Studies using hippocampal slices have shown that applying PAF can induce a stable, concentration-dependent increase in synaptic strength, mimicking LTP. This effect was blocked by PAF receptor antagonists, indicating a receptor-mediated process. The induction of LTP by PAF appears to share a common pathway with LTP induced by high-frequency electrical stimulation, suggesting PAF may play an important modulatory role in memory formation.

PAF is synthesized by neuronal tissue and is associated with neurotrophic effects. nih.gov It is also involved in signaling pathways in various brain cells, including neurons, microglia, and astrocytes.

Regulation of Blood Pressure

PAF is a potent vasodilator and plays a role in the regulation of blood pressure. acs.org Its administration has been shown to cause a dose-dependent and long-lasting hypotensive effect in various animal models. This blood pressure-lowering effect is primarily attributed to the dilation of resistance vessels, which is a result of PAF's action on endothelial and smooth muscle cells.

Role in Pathophysiological Processes (Mechanistic Insights)

While PAF is essential for many physiological functions, its dysregulation is implicated in a wide range of diseases. Unchecked PAF signaling can trigger and amplify inflammatory and thrombotic cascades, leading to pathological conditions. acs.org

In severe systemic conditions such as sepsis, shock, and traumatic injury, excessive PAF production is a key contributing factor. acs.org It leads to profound hypotension (a sharp drop in blood pressure) and cardiac dysfunction. acs.org Similarly, in cardiac anaphylaxis, PAF is a critical mediator of cardiovascular collapse. acs.org

PAF plays a significant role in the development of myocardial ischemia-reperfusion injury, which occurs when blood flow is restored to tissue after a period of ischemia (lack of oxygen), such as after a heart attack. acs.org In this context, PAF contributes to tissue damage by promoting the recruitment of leukocytes (white blood cells) and their adhesion to the endothelium, leading to inflammation in the affected tissue. acs.org

In the kidneys, renal mesangial cells are both a source and a target of PAF. Excessive local production of PAF in the glomeruli can lead to mesangial cell pathology, contributing to glomerular damage that can culminate in glomerulosclerosis (scarring) and proteinuria (protein in the urine).

PAF is also a potent mediator of bronchoconstriction and is implicated in the pathophysiology of asthma, where it can cause life-threatening inflammation of the airways even at extremely low concentrations. acs.org Its actions in the lungs can also lead to increased vascular permeability and edema. In the central nervous system, PAF can enhance neuroinflammation by promoting the activation of microglia, which can exacerbate neuronal injury and contribute to neurodegenerative disorders.

Acute and Chronic Inflammation

While Platelet-Activating Factor (PAF) is a well-documented potent mediator in both acute and chronic inflammatory processes, specific research detailing the direct role of phosphono-platelet activating factor (pPAF) in these conditions is limited. frontiersin.orgavantiresearch.comnih.govyoutube.com PAF is known to be produced by various inflammatory cells, including neutrophils, monocytes, and macrophages, and contributes to the inflammatory cascade. youtube.comnih.gov One specific analog, platelet activating factor-amidophosphonate (PAF-AP), has been synthesized and identified as a potent inhibitor of PAF-induced platelet aggregation. nih.gov This inhibitory action suggests a potential anti-inflammatory role by interfering with a key component of the inflammatory response. Furthermore, PAF-AP has been shown to suppress the release of arachidonic acid from platelet glycerophospholipids, indicating an inhibition of phospholipase A2 and C2 activity. nih.gov These enzymes are crucial for the production of other pro-inflammatory mediators. The broader implications of pPAF in the complex signaling networks of acute and chronic inflammation remain an area for further investigation.

Allergic Responses (e.g., Bronchoconstriction, Anaphylaxis)

The involvement of Platelet-Activating Factor (PAF) in allergic reactions, including bronchoconstriction and anaphylaxis, is well-established. researchgate.netnih.govresearchgate.netnih.gov PAF is released by mast cells and other immune cells during an allergic response, contributing to the characteristic symptoms. However, direct studies on the specific effects of this compound (pPAF) in allergic models are not extensively documented in the available literature. Given that a pPAF analog, platelet activating factor-amidophosphonate (PAF-AP), has been shown to inhibit PAF-induced platelet aggregation, it could theoretically modulate allergic responses where platelet activation is a contributing factor. nih.gov However, without specific studies on bronchoconstriction, vascular permeability, and other hallmarks of allergic reactions in the presence of pPAF, its precise role remains speculative.

Cardiovascular System Dysregulation (e.g., Atherosclerosis, Thrombosis)

Platelet-Activating Factor (PAF) is a recognized player in cardiovascular system dysregulation, contributing to conditions like atherosclerosis and thrombosis. avantiresearch.commdpi.com Its pro-thrombotic and pro-inflammatory actions within the vasculature are well-documented. The primary evidence for the role of this compound (pPAF) in this context comes from studies on its analog, platelet activating factor-amidophosphonate (PAF-AP). Research has demonstrated that PAF-AP is a potent inhibitor of PAF-induced platelet aggregation. nih.gov Platelet aggregation is a critical step in the formation of thrombi, which are central to many cardiovascular events. By inhibiting this process, pPAF analogs could potentially exert a protective effect against thrombosis.

Table 1: Investigated Effects of a this compound Analog on Platelet Function

CompoundInvestigated EffectFindingImplication for Cardiovascular System
Platelet activating factor-amidophosphonate (PAF-AP)Inhibition of PAF-induced platelet aggregationPotent inhibitorPotential to reduce thrombus formation
Platelet activating factor-amidophosphonate (PAF-AP)Inhibition of arachidonic acid releaseSuppression observedMay reduce pro-inflammatory mediators in atherosclerosis

Furthermore, the inhibition of phospholipase A2 and C2 activity by PAF-AP suggests a broader impact on inflammatory processes within the vessel wall, which are fundamental to the development and progression of atherosclerosis. nih.gov However, comprehensive in vivo studies directly linking pPAF to the modulation of atherosclerotic plaque formation or thrombotic events are needed to substantiate these potential roles.

Central Nervous System (CNS) Disorders

The influence of Platelet-Activating Factor (PAF) on the central nervous system (CNS) is an area of active research, with implications for various neurological disorders. nih.gov While the role of PAF in the CNS is being explored, there is a significant lack of specific data on the direct involvement of this compound (pPAF) in CNS disorders. The blood-brain barrier poses a significant challenge for many molecules, and the ability of pPAF to cross this barrier and exert effects within the CNS has not been characterized. Future research is required to determine if pPAF has any direct or indirect role in the pathophysiology of CNS disorders.

Renal and Hepatic Involvement (e.g., Non-Alcoholic Fatty Liver Disease)

Platelet-Activating Factor (PAF) has been implicated in the pathophysiology of various renal and hepatic diseases. avantiresearch.comnih.govnih.gov It can influence renal blood flow and has been associated with inflammatory conditions in the liver. However, the scientific literature currently lacks specific studies investigating the direct role of this compound (pPAF) in renal or hepatic involvement, including conditions like non-alcoholic fatty liver disease. The inhibitory effects of the pPAF analog, platelet activating factor-amidophosphonate (PAF-AP), on platelet aggregation and phospholipase activity could theoretically have implications for inflammatory processes in these organs, but this remains to be experimentally verified. nih.gov

Pulmonary System Disorders (e.g., Asthma, COPD)

In the context of the pulmonary system, Platelet-Activating Factor (PAF) is a known potent bronchoconstrictor and pro-inflammatory mediator, playing a role in asthma and potentially in chronic obstructive pulmonary disease (COPD). nih.govnih.govresearchgate.net Despite the well-defined actions of PAF in the lungs, there is a scarcity of research focused specifically on the effects of this compound (pPAF). While the inhibitory action of a pPAF analog on platelet activation could suggest a potential modulatory role in inflammatory aspects of pulmonary disorders, direct evidence from in vivo or in vitro lung models is not currently available. nih.gov

Role in Infection and Sepsis Models

Platelet-Activating Factor (PAF) is a critical mediator in the host response to infection and the development of sepsis. uninet.edufrontiersin.orgnih.govtaylorfrancis.com It is involved in the activation of immune cells and the systemic inflammatory cascade that characterizes sepsis. The potential role of this compound (pPAF) in this context is largely inferred from the inhibitory properties of its amidophosphonate analog, PAF-AP. nih.gov By inhibiting PAF-induced platelet aggregation, a key event in the complex pathophysiology of sepsis, PAF-AP could potentially mitigate some of the detrimental effects of excessive PAF activity. nih.gov However, dedicated studies using pPAF or its analogs in infection and sepsis models are necessary to elucidate its specific contributions and therapeutic potential in these critical conditions.

Role in Oncogenic Transformation and Tumor Progression

The signaling axis of Platelet-Activating Factor (PAF) and its receptor (PAFR) is significantly implicated in multiple stages of cancer development, including oncogenic transformation, tumor growth, and the metastatic cascade. nih.govnih.gov PAF, a potent pro-inflammatory phospholipid mediator, is produced by various cells within the tumor microenvironment, such as cancer cells themselves, activated endothelial cells, and immune cells like macrophages and platelets. nih.govwikipedia.org This localized production of PAF contributes to a pro-tumorigenic inflammatory state that supports cell proliferation, survival, angiogenesis, and metastasis. nih.govimrpress.com

Synthetic analogues of PAF, where the characteristic phosphate (B84403) group is replaced by a more stable phosphonate (B1237965) moiety (C-PO(OR)2), are referred to as phosphono-platelet activating factors. nih.govwikipedia.org These structural modifications are designed to alter the biological activity of the parent molecule, often with the goal of creating inhibitors or modulators of the potent, and often pathological, effects of PAF. Research into phosphonate analogues has revealed that such modifications can significantly impact the molecule's efficacy. For instance, the replacement of the phosphate group in C18-PAF with a phosphonate group resulted in a decrease in its biological activity concerning platelet aggregation and hypotensive effects. nih.gov

Cell Proliferation

The native Platelet-Activating Factor is a known mitogen that can drive cell proliferation in various cell types, a critical step in tumor progression. Studies have demonstrated that PAF can induce proliferation in non-tumorigenic breast epithelial cells, disrupting acinar morphogenesis and promoting a transformed phenotype. nih.govfrontiersin.org In differentiated keratinocytes, PAF has been shown to regulate genes involved in proliferation and can act as a bridge between inflammatory signals and proliferative responses. nih.gov

The role of specific phosphono-PAFs in cell proliferation is primarily understood through their potential to antagonize the effects of native PAF. By competing for the PAF receptor, inhibitory phosphono-PAF analogues can block the downstream signaling pathways that lead to uncontrolled cell division. For example, a novel phosphonolipid, platelet activating factor-amidophosphonate (PAF-AP), was found to be a potent and selective inhibitor of PAF-induced platelet aggregation, suggesting a mechanism by which similar compounds could block PAF's proliferative signals. nih.gov

Table 1: Research Findings on PAF and Analogues in Cell Proliferation

Compound/Factor Cell Type Observed Effect Reference
Platelet-Activating Factor (PAF) Non-tumorigenic breast epithelial cells Induced proliferation and disrupted spheroid shape, hallmarks of transformation. nih.gov
Platelet-Activating Factor (PAF) Differentiated HaCaT keratinocytes Acted as an activator of proliferation, connecting inflammation to cell division. nih.gov
Platelet-Activating Factor (PAF) Pancreatic cancer cells Overexpression led to increased cell proliferation and tumorigenesis. nih.gov
Platelet activating factor-amidophosphonate (PAF-AP) Human platelets Acted as a potent inhibitor of PAF-induced aggregation, a process linked to proliferative signaling. nih.gov

Migration and Invasion

Cell migration and invasion are fundamental to the process of metastasis. The PAF/PAFR axis is a key promoter of these activities. In breast cancer, PAF enhances the migratory capability of cancer cells, potentially through pathways like phosphoinositide 3-kinase (PI3K) or the c-Jun N-terminal kinase (JNK) pathway. nih.govnih.gov In non-small cell lung carcinoma, activation of the PAF-PAFR axis has been shown to induce the epithelial-mesenchymal transition (EMT), a critical process for cells to gain migratory and invasive properties. frontiersin.org

Phosphono-PAF analogues, particularly those with inhibitory activity, can be investigated for their potential to block these metastatic processes. By acting as PAF receptor antagonists, they could prevent the initiation of signaling cascades that reorganize the cytoskeleton and promote cell movement. While direct studies on phosphono-PAF and cancer cell invasion are limited, the principle is demonstrated by the effect of general PAF antagonists, which have been shown to interfere with melanoma cell adhesion to the endothelium, a crucial step in metastasis. nih.gov

Angiogenesis

The formation of new blood vessels, or angiogenesis, is essential for tumors to grow beyond a minimal size. PAF is a recognized angiogenic factor. nih.govnih.gov It can enhance the angiogenic activity of other potent mediators like Vascular Endothelial Growth Factor (VEGF). nih.gov Studies using a murine matrigel (B1166635) model have shown that VEGF-induced neoangiogenesis is associated with local PAF synthesis and can be inhibited by PAF-receptor antagonists. nih.gov This suggests that PAF contributes to the angiogenic effect of VEGF by enhancing endothelial cell migration. nih.gov

A phosphono-PAF designed as an antagonist could, therefore, have anti-angiogenic properties. By blocking the PAF receptor on endothelial cells, such a compound could inhibit their migration and the subsequent formation of new vascular networks that feed the tumor.

Table 2: Role of the PAF System in Tumor Progression Mechanisms

Process Role of Platelet-Activating Factor (PAF) Potential Role of Inhibitory Phosphono-PAF Reference
Migration Enhances migratory ability of breast cancer cells via PI3K/JNK pathways. Blockade of PAF receptors could inhibit cancer cell migration. nih.govnih.gov
Invasion Induces epithelial-mesenchymal transition (EMT) in non-small cell lung carcinoma. Antagonism of PAF signaling could prevent the acquisition of invasive properties. frontiersin.org
Angiogenesis Enhances VEGF-induced endothelial cell motility and neoangiogenesis. Inhibition of PAF receptors on endothelial cells may suppress tumor-associated blood vessel formation. nih.gov
Metastasis Promotes adhesion of melanoma cells to endothelium and formation of lung metastases. Competitive inhibition at the PAF receptor could reduce the metastatic potential of tumor cells. nih.gov

Metastasis

Metastasis is a complex, multi-step process and is the primary cause of cancer-related mortality. PAF is involved at several stages of this cascade. nih.gov Enhanced PAF production has been observed in highly invasive breast cancer cells, suggesting a role in the development of metastases. nih.gov Furthermore, PAF produced by endothelial cells can interact with PAF receptors on tumor cells, facilitating their adhesion to the vessel wall and subsequent extravasation to form distant colonies. nih.gov Studies have shown that inhibiting the PAF-receptor interaction can suppress experimental tumor metastasis. nih.gov

Phosphono-PAF analogues with antagonist properties represent a potential therapeutic strategy to interfere with metastasis. By blocking the communication between tumor cells and the endothelium mediated by PAF, these compounds could reduce the efficiency of tumor cell dissemination and the formation of secondary tumors.

Compound Names Mentioned

Structural Analogs and Derivatives of Platelet Activating Factor Paf

Principles of Platelet-Activating Factor (PAF) Analog Design

The design of PAF analogs is guided by several key structural features of the native molecule that are critical for its biological activity. The core of PAF consists of a glycerol (B35011) backbone with specific substitutions at the sn-1, sn-2, and sn-3 positions. nih.gov Each of these positions has been a target for chemical modification to understand their role in receptor binding and signal transduction.

The primary goals of PAF analog design include:

Investigating the Structure-Activity Relationship (SAR): By systematically altering different parts of the PAF molecule, researchers can identify the chemical moieties essential for its potent bioactivity.

Developing PAF Receptor (PAF-R) Antagonists: The creation of molecules that can bind to the PAF receptor without eliciting a response is a major therapeutic goal, particularly for inflammatory conditions.

Improving Pharmacokinetic Properties: Modifications can be made to enhance the stability of the molecule, for instance, by replacing labile ester bonds with more robust ether or amide linkages, and to alter its distribution and metabolism in the body.

The general approach involves the synthesis of compounds with variations in the length and nature of the alkyl chain at the sn-1 position, modifications of the acetyl group at the sn-2 position, and alterations to the phosphocholine (B91661) head group at the sn-3 position.

Ether Lipid Analogs of Platelet-Activating Factor (PAF)

The ether linkage at the sn-1 position of the glycerol backbone is a hallmark of the PAF molecule and is crucial for its high biological potency. researchgate.net Analogs with an ester bond at this position, which are structurally similar to phosphatidylcholines, exhibit significantly less activity, highlighting the importance of the ether bond. researchgate.net

Research on ether lipid analogs has primarily focused on:

Varying the Alkyl Chain Length: The length of the alkyl chain at the sn-1 position influences the compound's affinity for the PAF receptor. The most potent natural PAF contains a 16-carbon (hexadecyl) chain. mdpi.com

Introducing Unsaturation: The presence of double bonds within the alkyl chain has also been explored, with some studies indicating that these modifications can modulate the biological activity. researchgate.net

These studies have been instrumental in mapping the hydrophobic binding pocket of the PAF receptor and understanding the structural requirements for optimal ligand interaction.

Phosphono-Platelet Activating Factor Analogs

A significant class of PAF analogs involves the replacement of the phosphate (B84403) group in the phosphocholine head group with a more stable phosphonate (B1237965) group. This modification creates this compound analogs.

One notable example is a synthesized amidophosphonate analog of PAF, specifically trimethyl (3-phosphonopropyl) ammonium (B1175870) hydroxide (B78521) (R)-mono[2-acetamido-3-(hexadecyloxy)propyl] ester (PAF-AP). nih.gov This compound has been shown to be a potent and selective inhibitor of platelet aggregation induced by PAF and other agonists like arachidonic acid and thrombin. nih.gov Its inhibitory action is suggested to stem from the suppression of phospholipase A2 and C2 activity, thereby reducing the release of arachidonic acid from platelet glycerophospholipids. nih.gov

The key features of phosphono-PAF analogs include:

Enhanced Stability: The phosphonate group is generally more resistant to enzymatic hydrolysis by phospholipases compared to the phosphate group in native PAF.

Modified Polarity and Binding: The change from a phosphate to a phosphonate alters the electronic distribution and steric properties of the head group, which can lead to different interactions with the PAF receptor. In the case of PAF-AP, this results in inhibitory rather than agonistic activity. nih.gov

These characteristics make phosphono-PAF analogs valuable tools for studying PAF signaling pathways and as potential therapeutic agents for conditions characterized by excessive platelet activation and inflammation.

Oxidized Phospholipid Analogs with PAF-Like Activity

During conditions of oxidative stress, phospholipids (B1166683), particularly those containing polyunsaturated fatty acids like arachidonic acid, can undergo oxidation to generate a variety of products. researchgate.net Some of these oxidized phospholipids can mimic the biological activity of PAF, acting as PAF-like agonists.

These oxidized phospholipid analogs are typically formed from the oxidation of alkylacyl glycerophosphocholines. researchgate.net The oxidation process can lead to the fragmentation of the acyl chain at the sn-2 position, resulting in the formation of short-chain acyl groups that are structurally similar to the acetyl group of PAF. researchgate.net For instance, oxidation of 1-O-alkyl-2-arachidonoyl-sn-glycero-3-phosphocholine can yield truncated products that possess PAF-like activity. researchgate.net

Key aspects of these analogs include:

Formation under Pathological Conditions: They are generated in environments of high oxidative stress, which are often associated with inflammatory diseases and atherosclerosis.

Activation of the PAF Receptor: These molecules can bind to and activate the PAF receptor, thereby contributing to the pro-inflammatory and pro-thrombotic effects observed in these conditions.

Chemical Reactivity: Many of these oxidized phospholipids contain reactive functional groups, such as aldehydes or ketones, which can lead to further chemical reactions with biological molecules. researchgate.net

The study of these naturally occurring PAF-like lipids provides insight into the complex interplay between oxidative stress and inflammatory signaling pathways.

Structure-Activity Relationship (SAR) Studies for Platelet-Activating Factor (PAF) Analogues

Structure-activity relationship (SAR) studies have been fundamental in delineating the molecular determinants of PAF's potent biological effects. These studies involve the systematic modification of the PAF structure and the subsequent evaluation of the analog's biological activity, typically by measuring its ability to induce platelet aggregation or activate other cellular responses.

The nature of the substituent at the sn-1 position of the glycerol backbone is a critical factor for PAF's activity.

Ether Linkage: The presence of an ether linkage is paramount. Replacement of the ether bond with an ester linkage dramatically reduces the biological potency, often by several orders of magnitude. researchgate.net This underscores the specificity of the PAF receptor for the ether functionality.

Alkyl Chain Length: The length of the alkyl chain significantly influences the affinity for the PAF receptor. The most potent activity is generally observed with a 16-carbon (hexadecyl) or an 18-carbon (octadecyl) alkyl chain. mdpi.com Shorter or longer chains typically result in decreased activity. This suggests a specific hydrophobic binding pocket within the PAF receptor that optimally accommodates these chain lengths.

The short acetyl group at the sn-2 position is another defining feature of the PAF molecule and is essential for its high potency.

Short-Chain Acyl Group: The acetyl group provides the optimal conformation for binding to the PAF receptor. Increasing the length of the acyl chain at this position, for example, to a propionyl (3 carbons) or butyryl (4 carbons) group, leads to a progressive decrease in biological activity. researchgate.net Longer-chain fatty acyl groups render the molecule inactive as a PAF agonist.

Nature of the Substituent: The ester linkage of the acetyl group is also important. While some modifications are tolerated, significant changes can abolish activity. The small size and specific chemical nature of the acetyl group are crucial for fitting into the binding site of the PAF receptor and inducing the conformational change required for receptor activation.

Role of sn-3 Phosphocholine Moiety and Head Group Modifications

The chemical structure of Platelet-Activating Factor (PAF) is characterized by three key features that are recognized by the PAF receptor: an ether bond at the sn-1 position, a short acetyl residue at the sn-2 position, and a phosphocholine head group at the sn-3 position. nih.gov Any alteration to this intricate structure can significantly impact the molecule's biological activity. The phosphocholine moiety at the sn-3 position, in particular, plays a crucial role in the interaction with the PAF receptor and the subsequent initiation of cellular responses.

Modifications to this polar head group have been a central focus of structure-activity relationship studies to understand the precise requirements for PAF agonism and to develop potent antagonists. Research has consistently shown that the integrity of the phosphocholine group is critical for optimal biological activity. For instance, sequential removal of the methyl groups from the quaternary ammonium center leads to a progressive decline in biological activity, eventually rendering the molecule inactive. nih.gov

This compound: A Structural Analog with Altered Activity

A key modification in the study of PAF analogs is the replacement of the phosphate group with a phosphonate group, creating what is known as this compound (phosphono-PAF). In this analog, the oxygen atom linking the phosphorus to the glycerol backbone is replaced by a carbon atom, forming a more stable phosphorus-carbon (P-C) bond.

This seemingly subtle change in the polar head group has profound effects on the molecule's biological activity. Research has demonstrated that the substitution of the phosphate moiety with a phosphonate group in an 18-carbon chain PAF analog (C18-PAF) results in a notable decrease in its ability to induce platelet aggregation and lower blood pressure. fu-berlin.de This reduction in activity highlights the critical importance of the phosphate ester linkage for the potent agonistic effects of PAF.

Further investigations into phosphonate analogs have led to the synthesis of compounds with antagonistic properties. A notable example is platelet activating factor-amidophosphonate (PAF-AP), a novel phosphonolipid that acts as a potent and selective inhibitor of PAF. nih.govmdpi.com PAF-AP not only inhibits platelet aggregation induced by PAF but also by other agents such as arachidonic acid and thrombin, suggesting it may interfere with common signaling pathways. mdpi.com The inhibitory action of such phosphonate analogs is often competitive, meaning they bind to the PAF receptor without initiating a response, thereby blocking the binding of the native PAF molecule. nih.gov

The following table summarizes the comparative effects of PAF and its phosphonate analogs on platelet aggregation.

CompoundModificationEffect on Platelet AggregationActivity Profile
Platelet-Activating Factor (PAF) Standard phosphocholine head groupPotent agonist, induces aggregation. nih.govAgonist
This compound Phosphate group replaced by a phosphonate group. fu-berlin.deDecreased aggregation-inducing activity compared to PAF. fu-berlin.deWeak Agonist / Partial Antagonist
Platelet Activating Factor-Amidophosphonate (PAF-AP) Amidophosphonate head group. mdpi.comPotent inhibitor of PAF-induced aggregation. mdpi.comAntagonist

Detailed Research Findings on Head Group Modifications

The development of various PAF analogs with modified head groups has provided significant insights into the structural requirements for receptor binding and activation. Studies have shown that both the distance and the chemical nature of the link between the phosphate (or phosphonate) group and the quaternary ammonium center are critical for activity. Increasing the length of the methylene (B1212753) bridge that separates these two charged moieties leads to a progressive decrease in both hypotensive and platelet aggregation responses. fu-berlin.de

Conversely, some modifications have been shown to maintain or even slightly enhance activity. For example, specific substitutions on the phosphocholine group itself have yielded analogs with comparable or, in some cases, greater potency than racemic C16-PAF. fu-berlin.de

The inhibitory effects of certain synthetic ether phospholipids with modified head groups have been quantified, demonstrating their potential as PAF antagonists. The table below presents the inhibitory constants (IC50) for selected PAF antagonists, illustrating the impact of head group modifications on their ability to block PAF-induced platelet aggregation.

AntagonistKey Structural FeatureIC50 (µM) for inhibiting PAF-induced platelet aggregation
CV-3988 Thiazolium derivativeNot specified, acts as a PAF antagonist. wikipedia.org
SM-12502 Thienotriazolodiazepine derivativeNot specified, acts as a PAF antagonist. wikipedia.org
1-O-hexadecyl-2-O-ethylglycero-3-phosphoric acid-6'-(1-chinuclidinium)-hexylester Modified head group with a chinuclidinium moiety. nih.govpA2 value of 5.96 (a measure of antagonist potency). nih.gov

These findings underscore the sensitivity of the PAF receptor to the precise chemical architecture of the sn-3 head group. The substitution of the phosphate with a more stable phosphonate group, as seen in this compound, significantly alters the molecule's interaction with the receptor, generally shifting its profile from a potent agonist to a weak agonist or an antagonist. This principle has been instrumental in the design of specific and potent PAF receptor antagonists for therapeutic research. nih.govpatsnap.com

Platelet Activating Factor Receptor Pafr Antagonists and Biosynthesis Inhibitors

Classification of Platelet-Activating Factor (PAF) Inhibitors

PAF inhibitors can be categorized into three main groups: those that block the PAF receptor, those that inhibit PAF synthesis, and those that enhance its breakdown.

PAFR antagonists are a diverse group of compounds that directly compete with PAF for binding to its receptor, thereby preventing signal transduction. These antagonists can be structurally related to PAF, such as phosphono-PAF, or they can be structurally unrelated natural or synthetic compounds. Some PAFR antagonists may also exhibit inhibitory effects on PAF biosynthesis.

Examples of PAFR antagonists include natural products like ginkgolides and synthetic compounds such as WEB 2086, apafant, and bepafant (B1666797). These antagonists have been investigated for their potential therapeutic applications in various inflammatory and allergic conditions.

Table 1: Examples of Platelet-Activating Factor Receptor (PAFR) Antagonists

AntagonistChemical ClassSource
Ginkgolide BTerpene LactoneGinkgo biloba tree
WEB 2086Thieno-triazolo-diazepineSynthetic
Apafant (WEB 2086)Thieno-triazolo-diazepineSynthetic
BepafantThieno-triazolo-diazepineSynthetic
PinusolideDiterpenePinus species

PAF biosynthesis inhibitors act by targeting the enzymes involved in the production of PAF. The two main pathways for PAF biosynthesis are the de novo pathway and the remodeling pathway. Inhibitors primarily focus on the enzymes of the remodeling pathway, which is the main source of PAF in inflammatory cells.

Key enzymes targeted by these inhibitors include:

Phospholipase A2 (PLA2): This enzyme catalyzes the hydrolysis of membrane phospholipids (B1166683) to produce lyso-PAF, a precursor of PAF. Inhibitors of PLA2 can thus reduce the availability of the substrate for PAF synthesis.

Lysophosphatidylcholine (B164491) Acyltransferase (LPCAT): This enzyme is responsible for the final step in the remodeling pathway, the acetylation of lyso-PAF to form PAF. Inhibition of LPCAT directly blocks the formation of active PAF.

Platelet-Activating Factor Acetylhydrolase (PAF-AH) is the enzyme responsible for the degradation and inactivation of PAF. Enhancing the activity of this enzyme provides a mechanism to reduce the levels of circulating PAF. Compounds that can upregulate the expression or activity of PAF-AH could therefore serve as indirect PAF inhibitors.

Mechanisms of Action of Platelet-Activating Factor Receptor (PAFR) Antagonists

PAFR antagonists exert their effects by competitively binding to the Platelet-Activating Factor Receptor (PAFR). The PAFR is a G-protein coupled receptor (GPCR) found on the surface of various cell types, including platelets, neutrophils, macrophages, and endothelial cells.

The binding of a PAFR antagonist to the receptor's ligand-binding site prevents the endogenous ligand, PAF, from binding and initiating the downstream signaling cascade. This blockade of the receptor inhibits the activation of phospholipase C, the subsequent generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and the mobilization of intracellular calcium. Consequently, the cellular responses normally triggered by PAF, such as platelet aggregation, inflammation, and smooth muscle contraction, are prevented.

Natural Product-Derived Platelet-Activating Factor (PAF) Antagonists

Several compounds derived from natural sources have been identified as potent PAF antagonists. These natural products often possess complex chemical structures and have served as templates for the development of synthetic antagonists.

Ginkgolides: These are a group of terpenoid lactones isolated from the leaves of the Ginkgo biloba tree. Ginkgolide B, in particular, is a well-characterized and potent PAFR antagonist.

Pinusolide: This diterpene is isolated from the cones of several Pinus species. It has been shown to inhibit PAF-induced platelet aggregation by acting as a PAFR antagonist.

Table 2: Natural Product-Derived PAF Antagonists

CompoundSourceKey Research Finding
Ginkgolide BGinkgo bilobaPotent and selective antagonist of the PAF receptor.
PinusolidePinus speciesInhibits PAF-induced platelet aggregation.

Synthetic Platelet-Activating Factor (PAF) Antagonists

A wide array of synthetic compounds has been developed as PAFR antagonists, often with improved potency, selectivity, and pharmacokinetic properties compared to their natural counterparts.

WEB 2086 (Apafant): This compound belongs to the thieno-triazolo-diazepine class and is one of the most extensively studied synthetic PAFR antagonists. It has demonstrated potent and specific inhibition of PAF-induced responses in various preclinical models.

Bepafant: Also a member of the thieno-triazolo-diazepine class, bepafant is another potent and selective PAFR antagonist.

Other Synthetic Antagonists: Numerous other synthetic PAFR antagonists have been developed, including those from classes such as the lignans (B1203133) and neolignans.

Table 3: Synthetic PAF Antagonists

CompoundChemical ClassKey Research Finding
WEB 2086 (Apafant)Thieno-triazolo-diazepinePotent and specific PAFR antagonist in preclinical studies.
BepafantThieno-triazolo-diazepineA potent and selective PAFR antagonist.

Endogenous Platelet-Activating Factor (PAF) Inhibitors (e.g., Cardiolipins)

The regulation of Platelet-Activating Factor (PAF) activity is a critical physiological process, and the existence of endogenous inhibitors plays a key role in maintaining homeostasis and preventing excessive inflammatory and thrombotic responses. patsnap.com These naturally occurring molecules can modulate PAF signaling by interacting with the PAF receptor (PAFR), a G-protein coupled receptor found on the surface of various cell types. nih.govpatsnap.com This section explores the characteristics and research findings related to endogenous PAF inhibitors, with a particular focus on cardiolipins.

Cardiolipin (B10847521), a unique dimeric phospholipid typically found in the inner mitochondrial membrane, has been identified as an endogenous inhibitor of PAF. nih.govnih.gov Research has demonstrated that bovine heart cardiolipin can effectively inhibit the aggregation of washed rabbit platelets induced by PAF. nih.gov The inhibitory effect is concentration-dependent, with specific IC50 values determined against different concentrations of PAF. For instance, bovine heart cardiolipin exhibited an IC50 value of 8.4 ± 0.8 x 10⁻⁷ M against platelet aggregation induced by 1 x 10⁻¹⁰ M PAF, and an IC50 of 2.6 ± 0.6 x 10⁻⁶ M against 2 x 10⁻¹⁰ M PAF. nih.gov

The mechanism of inhibition by cardiolipin is believed to be mediated through specific PAF receptors on the platelet membrane. nih.gov This is supported by the finding that cardiolipin did not inhibit platelet aggregation induced by other agonists such as adenosine (B11128) diphosphate (B83284) (ADP) or arachidonic acid. nih.gov Further investigation into the structure-activity relationship revealed that the phosphono analogue of cardiolipin, phosphonocardiolipin, is also a potent inhibitor of PAF-induced platelet aggregation, with an IC50 value of 3 ± 1 x 10⁻⁷ M against 1 x 10⁻¹⁰ M PAF. nih.gov Conversely, other related phospholipids like phosphatidic acid and phosphatidylglycerol were found to be inactive. nih.gov

Interestingly, chemical modification of cardiolipin can dramatically alter its activity. The acetylated derivative of cardiolipin was found to exert an aggregatory effect on aspirin-treated rabbit platelets, an action that was inhibited by specific PAF antagonists like BN 52021 and WEB 2086. nih.gov This suggests that the acetylated form of cardiolipin may act as a PAF agonist, highlighting the specific structural requirements for PAF receptor antagonism.

Besides cardiolipins, other endogenous phospholipids have been identified as inhibitors of PAF activity. Studies on normal rat uterus led to the discovery of two distinct inhibitory fractions, termed Inhibitor I and Inhibitor II. nih.gov

Inhibitor I was identified as a mixture of 1-acyl-2-lyso-sn-glycero-3-phosphocholine (acyl-lyso-GPC) and 1-alkyl-2-lyso-sn-glycero-3-phosphocholine (alkyl-lyso-GPC). The most potent component within this mixture was 16:0 acyl-lyso-GPC. The IC50 values for the components of Inhibitor I were in the range of 1-4 x 10⁻⁵ M against platelet aggregation induced by 1 x 10⁻¹⁰ M 16:0 alkylacetyl-GPC. nih.gov

Inhibitor II was characterized as a mixture of N-acyl sphing-4-enyl phosphocholine (B91661). The most effective components in this fraction were 18:1/20:0 and 18:1/24:0 N-acyl sphing-4-enyl phosphocholine, with IC50 values in the range of 4-5 x 10⁻⁵ M against platelet aggregation induced by the same concentration of alkylacetyl-GPC. nih.gov

These endogenous inhibitors were found to be present in the rat uterus at concentrations approximately 10⁵ times higher than that of PAF itself, suggesting a significant physiological role in modulating PAF's effects in this tissue. nih.gov

The study of endogenous PAF inhibitors provides valuable insights into the natural regulatory mechanisms of inflammatory and thrombotic processes. The identification of these molecules underscores the complexity of the PAF system and the fine-tuning of its signaling pathways.

Interactive Data Table of Endogenous PAF Inhibitors

Endogenous InhibitorSourceIC50 Value (M)Target PAF Concentration (M)Key Findings
Bovine Heart CardiolipinBovine Heart8.4 ± 0.8 x 10⁻⁷1 x 10⁻¹⁰Inhibits PAF-induced rabbit platelet aggregation via PAF receptor. nih.gov
Bovine Heart CardiolipinBovine Heart2.6 ± 0.6 x 10⁻⁶2 x 10⁻¹⁰Inhibition is concentration-dependent. nih.gov
PhosphonocardiolipinSynthetic Analogue3 ± 1 x 10⁻⁷1 x 10⁻¹⁰Phosphono analogue of cardiolipin also shows potent inhibition. nih.gov
Inhibitor I (acyl/alkyl-lyso-GPC)Rat Uterus1-4 x 10⁻⁵1 x 10⁻¹⁰A mixture of lyso-phospholipids with inhibitory activity. nih.gov
Inhibitor II (N-acyl sphing-4-enyl phosphocholine)Rat Uterus4-5 x 10⁻⁵1 x 10⁻¹⁰A mixture of sphingolipids that inhibit PAF. nih.gov

Advanced Research Methodologies in Platelet Activating Factor Paf Studies

In Vitro Experimental Models

In vitro models are fundamental for studying the direct effects of PAF and its analogs on specific cell types and for characterizing the molecular components of its signaling cascade. Because native PAF is rapidly degraded, stable, non-hydrolyzable analogs are often employed in these systems to ensure sustained receptor stimulation and to study downstream effects without the variable of metabolic inactivation. nih.gov

Cell Culture Systems (e.g., Platelets, Leukocytes, Endothelial Cells)

Cell culture systems provide a controlled environment to observe the specific responses of individual cell types to PAF receptor agonists. Key cells involved in inflammatory and thrombotic processes are primary subjects of this research.

Platelets: As the cell type for which PAF was named, platelets are a cornerstone of in vitro studies. The addition of PAF or its analogs to isolated human platelets or platelet-rich plasma induces shape change, aggregation, and secretion of granular contents. nih.gov These responses are critical for understanding PAF's role in hemostasis and thrombosis.

Leukocytes: Various leukocytes, including neutrophils, monocytes, and macrophages, are profoundly affected by PAF. PAF is a potent chemoattractant for these cells and stimulates processes such as the oxidative burst, degranulation, and cytokine production. frontiersin.orgavantiresearch.com Studies using cultured leukocytes are essential for elucidating the mechanisms by which PAF contributes to the inflammatory cascade. frontiersin.orgnih.gov

Endothelial Cells: The vascular endothelium is both a source and a target of PAF. In culture, endothelial cells can be stimulated to produce PAF. avantiresearch.com Conversely, exposing cultured endothelial cells to PAF or its analogs can increase vascular permeability and promote the adhesion of leukocytes, mimicking key events in inflammation. nih.gov

Table 1: Summary of In Vitro Cellular Responses to PAF Receptor Activation

Cell Type Key Responses to PAF/PAF Analogs Research Implications
Platelets Aggregation, Shape Change, Granule Secretion Models for thrombosis and hemostasis
Leukocytes Chemotaxis, Oxidative Burst, Cytokine Release Elucidation of inflammatory pathways
Endothelial Cells Increased Permeability, Leukocyte Adhesion Investigation of vascular injury and inflammation

Receptor Binding Assays (e.g., Radioligand Binding with [3H]PAF)

Receptor binding assays are crucial for quantifying the interaction between a ligand and its receptor. nih.gov These assays are the gold standard for determining the affinity of compounds for the PAF receptor (PAFR) and for characterizing receptor density in various tissues and cell preparations. giffordbioscience.com

The most common format is the radioligand binding assay. nih.gov In these experiments, a radiolabeled form of PAF, typically tritiated PAF ([3H]PAF), is incubated with a preparation of cell membranes or intact cells that express the PAF receptor. nih.gov The amount of radioactivity bound to the receptor is then measured.

There are two main types of radioligand binding experiments:

Saturation Assays: In these assays, increasing concentrations of the radioligand (e.g., [3H]PAF) are used to determine the receptor density (Bmax) and the radioligand's equilibrium dissociation constant (Kd), a measure of its affinity. nih.govgiffordbioscience.com

Competition Assays: These assays measure the ability of an unlabeled compound, such as phosphono-PAF or another antagonist/agonist, to compete with a fixed concentration of a radioligand for binding to the receptor. nih.govgiffordbioscience.com The results are used to calculate the inhibitory constant (Ki) of the unlabeled compound, which reflects its binding affinity for the receptor. sci-hub.se This method is essential for screening new potential drugs that target the PAF receptor. giffordbioscience.com

Functional Assays (e.g., Platelet Aggregation, Intracellular Calcium Mobilization, Cytokine Release)

Functional assays measure the physiological or biochemical consequences of PAF receptor activation, providing insight beyond simple receptor binding.

Platelet Aggregation: This is a classic functional assay for PAF activity. The aggregation of platelets in platelet-rich plasma is measured using an aggregometer, which detects changes in light transmittance as platelets clump together. The ability of compounds like phosphono-PAF to induce aggregation confirms their agonistic activity. nih.gov

Intracellular Calcium Mobilization: PAF receptor activation leads to a rapid increase in the concentration of intracellular calcium ([Ca2+]i), a key second messenger. nih.govresearchgate.net This is typically measured using fluorescent calcium indicators in cultured cells. Upon stimulation with PAF or an analog, the indicator dye fluoresces, and the change in signal intensity is recorded to quantify the calcium response. nih.govnih.gov This mobilization of calcium is a critical step that precedes many cellular responses, such as secretion and contraction. nih.gov

Cytokine Release: PAF can stimulate inflammatory cells to produce and release various cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and interleukins. nih.govwikipedia.org In a typical assay, cultured cells (like macrophages) are stimulated with a PAF analog, and after a period of incubation, the cell culture supernatant is collected. The concentration of specific cytokines in the supernatant is then quantified using techniques like the Enzyme-Linked Immunosorbent Assay (ELISA). nih.gov

In Vivo Experimental Models (Non-Human)

While in vitro models are invaluable, in vivo animal models are necessary to understand the complex, systemic effects of PAF signaling in a whole organism. These models are particularly important for studying integrated physiological responses and complex diseases.

Animal Models of Disease (e.g., Inflammation, Sepsis, Non-Alcoholic Fatty Liver Disease)

Animal models that mimic human diseases are used to investigate the pathophysiological role of the PAF system and to test potential therapeutic interventions.

Inflammation and Sepsis: PAF is a potent mediator in systemic inflammatory responses like sepsis. frontiersin.orgnih.gov In animal models, such as those induced by lipopolysaccharide (LPS) injection or cecal ligation and puncture (CLP), the administration of PAF can replicate many features of sepsis. nih.gov Conversely, the use of PAF receptor antagonists or PAFR-KO mice in these models has been shown to reduce leukocyte accumulation, vascular dysfunction, and mortality, confirming PAF as a key player in the sepsis cascade. nih.gov

Non-Alcoholic Fatty Liver Disease (NAFLD): Recent research suggests a role for PAF in the development of NAFLD. nih.gov Animal models of NAFLD, often induced by high-fat or specialized diets, are used to study this link. mdpi.commdpi.com Studies indicate that in these models, PAF signaling can contribute to hepatic lipid synthesis, inflammation, and insulin (B600854) resistance. nih.govnih.gov Furthermore, knocking down the PAF receptor in animal models of NAFLD has been shown to reduce the inflammatory response and improve glucose homeostasis, highlighting it as a potential therapeutic target. nih.gov

Biophysical and Biochemical Techniques for Studying PAF Interactions (e.g., X-ray Crystallography of PAFR)

The study of phosphono-platelet activating factor (phosphono-PAF) and its interactions with the Platelet-Activating Factor Receptor (PAFR) relies on a suite of sophisticated biophysical and biochemical techniques. These methods are essential for elucidating the mechanisms of action, binding kinetics, and functional outcomes of such analogs. A primary example of a studied phosphono-PAF is platelet activating factor-amidophosphonate (PAF-AP), a synthetic phosphonolipid analog of PAF. nih.gov

Biochemical assays are fundamental in characterizing the functional activity of phosphono-PAF analogs. For instance, the biological activity of PAF-AP was extensively studied using platelet aggregometry. Research showed that PAF-AP acts as a potent and selective inhibitor of platelet aggregation. nih.gov It effectively inhibited aggregation induced by PAF, arachidonic acid, ADP, and thrombin, but had minimal to no effect on aggregation stimulated by epinephrine (B1671497) or collagen. nih.gov This differential inhibition provides insight into the specific pathways affected by PAF-AP.

To understand the molecular basis of these interactions, biophysical techniques like X-ray crystallography and computational modeling are employed. While a crystal structure of the PAF receptor (PAFR) complexed specifically with a phosphono-analog is not yet available, a 2024 study successfully determined the cryo-electron microscopy structure of the human PAFR bound to PAF and coupled to its G protein. researchgate.net This structural data is invaluable, revealing a specific binding pocket where the native ligand is anchored. The choline (B1196258) head of PAF engages in cation-π interactions within a hydrophobic pocket, and its alkyl tail extends into a deep aromatic cleft between transmembrane helices 4 and 5. researchgate.net Using this structural blueprint, computational molecular docking can be used to model how a phosphono-analog like PAF-AP would fit into this same pocket. nih.govresearchgate.net Such models can predict the binding energy and specific molecular interactions, helping to explain the observed partial agonism or inhibitory effects based on structural differences, such as the replacement of the phosphate (B84403) group with a more stable phosphonate (B1237965) group.

Interactive Table 1: Inhibitory Profile of Platelet Activating Factor-Amidophosphonate (PAF-AP) on Platelet Aggregation

Inducing AgentEffect of PAF-AP
Platelet-Activating Factor (PAF)Potent Inhibition
Arachidonic AcidPotent Inhibition
ADPPotent Inhibition
ThrombinPotent Inhibition
EpinephrineNo or Very Little Effect
CollagenNo or Very Little Effect
Data sourced from Biochemical and Biophysical Research Communications, 1985. nih.gov

Advanced Analytical Techniques for PAF and Metabolites (e.g., Mass Spectrometry for Structural Characterization)

The structural characterization and quantification of this compound and its potential metabolites require highly sensitive and specific analytical methods, primarily centered around mass spectrometry (MS). The low endogenous concentrations of PAF-related lipids necessitate these advanced techniques. nih.gov

Gas-liquid chromatography coupled with mass spectrometry (GLC-MS) represents a powerful approach for the complete structural analysis of PAF analogs, including phosphono-derivatives. nih.gov A specialized method has been developed that avoids the need for enzymatic cleavage (e.g., by phospholipase C) through direct chemical derivatization. nih.gov In this one-step reaction, glycerophospholipids are treated with heptafluorobutyric anhydride (B1165640) to create volatile 1-O-alkyl/acyl-2-acyl-3-heptafluorobutyroyl-sn-glycerols. nih.gov These derivatives are stable and suitable for GLC-MS analysis, which can provide detailed structural proof and detect quantities in the subnanogram range. nih.gov This method's specificity is enhanced because the derivatization process does not cause positional isomerization of the acyl chains. nih.gov An alternative derivatization uses pentafluorobenzoyl chloride to generate a pentafluorobenzoyl derivative, demonstrating the versatility of this approach for various glycerophospholipids. nih.gov

High-pressure liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is another cornerstone technique, which has the significant advantage of not requiring sample derivatization. nih.gov This method offers excellent sensitivity and selectivity for quantifying PAF and its analogs. nih.gov Multi-stage mass spectrometry (MSn), often performed in ion trap instruments, is particularly useful for unambiguously identifying individual isobaric lipid isoforms from complex biological extracts. researchgate.netneurolipidomics.com This technique allows for sequential fragmentation of a precursor ion to yield detailed structural information, which is critical for differentiating structurally similar lipids like PAF analogs and lysophosphatidylcholines (LPC). researchgate.net

While specific studies on the metabolites of phosphono-PAF are limited, the analytical strategies are well-established from research on PAF metabolism. To study the metabolic fate of a compound like PAF-AP, researchers would use HPLC-MS/MS to screen biological fluids or cell extracts for predicted metabolic products. This could include molecules resulting from the deacetylation of the sn-2 position or cleavage of the phosphonate head group. The use of stable isotope-labeled versions of the phosphono-PAF analog as internal standards would enable precise and accurate quantification during these analyses. nih.gov

Interactive Table 2: GLC-MS Analytical Method for PAF Analogs

StepDescriptionPurpose
1. Direct DerivatizationTreatment of the glycerophospholipid sample with heptafluorobutyric anhydride or pentafluorobenzoyl chloride.To create a volatile and stable derivative suitable for gas-liquid chromatography without enzymatic pre-treatment.
2. Gas-Liquid Chromatography (GLC)The derivatized sample is injected into the GLC system, where it is vaporized and separated based on its boiling point and interaction with the stationary phase.To separate the analyte of interest from other components in the mixture.
3. Mass Spectrometry (MS)The separated components are ionized and fragmented. The mass-to-charge ratio of the parent ion and its fragments are detected.To provide a mass spectrum that serves as a molecular fingerprint for unambiguous structural identification and quantification.
Methodology based on a novel analytical method for glycerophospholipids. nih.gov

Future Directions and Emerging Frontiers in Platelet Activating Factor Paf Research

Elucidating Uncharacterized Intracellular Platelet-Activating Factor (PAF) Receptors

While the cell-surface G-protein coupled receptor for platelet-activating factor (PAF) is well-characterized, a growing body of evidence suggests the existence of intracellular receptors that are yet to be fully understood. nih.gov The synthesis of PAF via the remodeling pathway occurs on the nuclear membrane and the endoplasmic reticulum, hinting at the possibility of receptor-mediated actions within these cellular compartments. nih.gov The primary role of PAF is to mediate intercellular interactions by binding to extracellular receptors; however, the presence of uncharacterized intracellular PAF receptors opens up new avenues for understanding its diverse biological effects. nih.gov

Research indicates that PAF can transmit information intercellularly in various systems, including the central nervous system (CNS), endocrine, and gastrointestinal (GI) systems, suggesting a broader range of action than previously thought. nih.gov The single known PAF receptor (PAFR) is a G-protein coupled receptor found on the plasma and nuclear membranes of many cell types, activating a variety of pathways involved in inflammation and other physiological responses. nih.gov The existence of two distinct PAFR mRNA transcripts, with differential tissue expression, further complicates the signaling landscape and suggests that our understanding of PAF's mechanisms of action is incomplete. nih.govpatsnap.com For instance, PAFR transcript-1 is expressed in peripheral leukocytes, while transcript-2 is found in organs like the heart, lungs, and kidneys. nih.gov

Recent studies have also implicated mitochondria in PAF-induced cellular responses. For example, PAF-induced neutrophil extracellular trap (NET) formation is dependent on mitochondrial ATP synthesis, suggesting a potential role for a mitochondrial PAF receptor or a downstream signaling cascade involving this organelle. researchgate.net The precise molecular identity and signaling pathways of these putative intracellular receptors remain a significant area for future investigation. Their characterization could reveal novel mechanisms of PAF action and provide new targets for therapeutic intervention.

Investigating Novel Platelet-Activating Factor (PAF)-Like Oxidized Lipids and Their Biological Roles

Beyond the canonical platelet-activating factor, a class of structurally similar oxidized phospholipids (B1166683) (OxPLs) has emerged as significant biological mediators. These "PAF-like lipids" are generated through the uncontrolled oxidation of esterified polyunsaturated fatty acids in the phospholipid shell of lipoproteins, particularly low-density lipoprotein (LDL). nih.govnih.gov This is in contrast to the tightly regulated enzymatic synthesis of PAF. nih.gov

These PAF-like lipids often possess a shortened acyl group at the sn-2 position with a terminal aldehyde, hydroxyl, or carboxylic acid group, which structurally mimics PAF and allows them to activate the PAF receptor. nih.gov Examples of such compounds include 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC) and 1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine (PGPC). nih.gov The PAF receptor can recognize and be activated by these oxidized phospholipids, even those with longer acyl chains at the sn-2 position that would normally render PAF inactive. nih.gov

The biological roles of these PAF-like lipids are particularly relevant in the pathogenesis of atherosclerosis. They are found in atherosclerotic lesions and can induce platelet aggregation and activate endothelial cells to bind monocytes, key events in the formation of fatty streaks. nih.govnih.govnih.gov Interestingly, while some effects of PAF-like lipids are mediated through the PAF receptor, others appear to be independent of it. For example, certain PAF-like lipids can regulate DNA synthesis and nitric oxide production in vascular smooth muscle cells through distinct signaling pathways. nih.gov The hydrolysis of these PAF-like oxidized lipids by enzymes like PAF acetylhydrolase (PAF-AH) can generate other pro-inflammatory mediators, such as lysophosphatidylcholine (B164491) (lysoPC) and oxidized nonesterified fatty acids (OxNEFA), which further contribute to plaque development. nih.gov

The study of these novel PAF-like oxidized lipids is a burgeoning field, and a deeper understanding of their formation, diverse biological activities, and receptor interactions will provide new insights into the mechanisms of inflammatory diseases like atherosclerosis and may reveal new therapeutic targets.

Table 1: Examples of PAF-Like Oxidized Lipids and their Biological Context

Oxidized LipidAbbreviationBiological Context/Activity
1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholinePOVPCPresent in minimally modified LDL; activates endothelial cells. nih.gov
1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholinePGPCPresent in minimally modified LDL; activates endothelial cells. nih.gov
1-palmitoyl-2-epoxyisoprostane E2-sn-glycero-3-phosphocholinePEIPCPresent in minimally modified LDL; activates endothelial cells. nih.gov
LysophosphatidylcholinelysoPCProduct of PAF-like lipid hydrolysis; chemoattractant for monocytes. nih.gov
Oxidized nonesterified fatty acidsOxNEFAProduct of PAF-like lipid hydrolysis; can cause platelet aggregation. nih.gov

Further Understanding Platelet-Activating Factor's (PAF) Role in Specific Organ System Pathologies

The influence of platelet-activating factor (PAF) extends across a multitude of organ systems, where its dysregulation is implicated in a variety of pathological conditions.

Cardiovascular System: PAF plays a significant role in cardiovascular pathophysiology. It is involved in the development of atherosclerosis, where it contributes to the inflammatory processes within the arterial wall. nih.gov In myocardial ischemia-reperfusion injury, PAF is a critical mediator, promoting the recruitment of leukocytes to the inflamed tissue. nih.gov It can also modulate blood pressure, primarily by affecting renal vascular circulation. nih.gov Furthermore, PAF has been implicated in the hypotension and cardiac dysfunction observed in shock syndromes. nih.gov

Respiratory System: In the respiratory system, PAF is a potent mediator of allergic and inflammatory responses. It can induce bronchoconstriction, mucosal edema, eosinophil infiltration, and bronchial hyperresponsiveness, all of which are hallmarks of asthma. researchgate.netfrontiersin.org The administration of PAF can mimic many of the abnormalities seen in asthmatic patients. patsnap.com

Renal System: The kidney is another organ system where PAF's pathological roles are increasingly recognized. Increased intraglomerular formation of PAF is associated with renal immune injury, such as in nephrotoxic nephritis and acute kidney allograft rejection. nih.gov PAF can increase glomerular permeability, leading to proteinuria, a common sign of kidney damage. nih.gov It is considered a potential mediator in the hemodynamic changes that characterize acute renal failure. nih.gov

Neurological System: In the central nervous system (CNS), PAF acts as a potent mediator of neuroinflammation. nih.gov Dysregulation of PAF levels and overexpression of its receptor are linked to exacerbated inflammatory responses that can aggravate neurodegenerative disorders like Alzheimer's and Parkinson's disease. nih.gov Following brain injury, such as from seizures or ischemia, the overactivation of phospholipase A2 leads to an accumulation of PAF, which can enhance glutamate (B1630785) release and augment the expression of cyclooxygenase-2 (COX-2), contributing to neurodegeneration. researchgate.net

Gastrointestinal System: PAF is also involved in the pathophysiology of the gastrointestinal tract. It can induce vasoconstriction, capillary and mucosal leakage, edema formation, and gut atony, which are common problems in intensive care settings. biorxiv.org

A deeper understanding of the specific mechanisms through which PAF contributes to these diverse organ pathologies will be crucial for the development of targeted therapies.

Development of Novel Mechanistic Probes and Research Tools for PAF Pathway Modulation

The investigation of the complex roles of platelet-activating factor (PAF) has been greatly facilitated by the development of specific research tools and mechanistic probes. A primary focus has been on the creation of PAF receptor (PAFR) antagonists. A variety of these have been identified from both natural and synthetic sources, including kadsurenone (B103988), BN 52021, WEB 2086, and L-659,989. nih.gov These antagonists have been instrumental in elucidating the functions of PAF in numerous physiological and pathological processes by allowing for the specific blockade of its receptor-mediated effects.

Natural products have proven to be a rich source of novel PAF antagonists. For instance, prehispanolone (B1679075), isolated from the Chinese medicinal herb Leonurus heterophyllus, has been identified as a specific PAF antagonist. nih.gov Further chemical modification of prehispanolone has led to the development of more stable and active derivatives. nih.gov Similarly, kadsurenone was isolated from the herbal plant Piper futokadsura and characterized as a competitive inhibitor of PAF binding to its receptor. benthamdirect.com

In addition to receptor antagonists, inhibitors of PAF synthesis represent another important class of research tools. These compounds target the enzymes involved in the biosynthesis of PAF, such as lysophosphatidylcholine acyltransferase 1 and 2 (LPCAT1 and LPCAT2), thereby reducing the production of PAF. nih.gov

For more detailed mechanistic studies, photoactivatable probes have been developed. L-662,025, an azido (B1232118) analogue of the PAF antagonist L-659,989, has been characterized as a photoactivatable and irreversible PAF antagonist, making it a valuable tool for probing the PAF receptor. nih.gov The use of fluorescent probes, while not yet widely applied directly to PAF, offers a promising avenue for visualizing the spatiotemporal dynamics of PAF signaling pathways in living cells. nih.gov

The ongoing development of more potent and specific mechanistic probes and research tools, including novel antagonists, synthesis inhibitors, and advanced imaging agents, will continue to be crucial for dissecting the intricate details of the PAF signaling network.

Table 2: Examples of Research Tools for PAF Pathway Modulation

ToolTypeSource/OriginMechanism of Action
KadsurenonePAFR AntagonistNatural (from Piper futokadsura)Competitive inhibitor of PAF binding to its receptor. benthamdirect.com
PrehispanolonePAFR AntagonistNatural (from Leonurus heterophyllus)Inhibits binding of [3H]-PAF to rabbit platelets. nih.gov
WEB 2086PAFR AntagonistSyntheticBlocks PAF receptor. nih.gov
L-659,989PAFR AntagonistSyntheticCompetitive PAF antagonist. nih.gov
L-662,025Photoactivatable PAFR AntagonistSyntheticIrreversible PAF antagonist upon photoactivation. nih.gov
LPCAT1/2 InhibitorsPAF Synthesis InhibitorSyntheticInhibit enzymes in the PAF biosynthesis pathway. nih.gov

Exploring the Potential Anti-Inflammatory Roles of Platelet-Activating Factor (PAF)

While platelet-activating factor (PAF) is overwhelmingly recognized as a potent pro-inflammatory mediator, emerging evidence suggests a more nuanced role, with potential anti-inflammatory and immunomodulatory functions in specific contexts. benthamdirect.comalphafoldserver.com This paradoxical aspect of PAF biology is an exciting and underexplored frontier in inflammation research.

One intriguing finding comes from studies on PAF receptor (PAFR) knockout mice. The loss of the PAFR in these animals was shown to enhance phorbol (B1677699) myristate acetate (B1210297) (PMA)-induced inflammation and chemically induced carcinogenesis, suggesting that PAFR signaling may, under certain circumstances, suppress inflammatory and neoplastic development. alphafoldserver.com This points towards a protective or regulatory role for the PAF/PAFR pathway.

Furthermore, there is evidence that PAF-like lipids, which are often considered pro-inflammatory, can exert anti-inflammatory effects on the innate immune system during acute inflammation. nih.gov In the context of intestinal health, a recent study demonstrated that tumor necrosis factor-alpha (TNF-α) promotes intestinal mucosal repair by upregulating the PAFR in the intestinal epithelium, again highlighting a potentially beneficial role for PAF signaling in tissue repair processes. alphafoldserver.com

The mechanisms underlying these potential anti-inflammatory actions of PAF are not yet well understood. It is hypothesized that chronic exposure to classically defined inflammatory molecules like PAF could lead to a phenotypic reprogramming of immune cells, such as neutrophils, into immunosuppressive subsets as a protective mechanism to limit hyperinflammatory states and initiate a wound-healing response. researchgate.net

It is crucial to further investigate these potential anti-inflammatory properties of the PAF/PAFR pathway. A deeper understanding of the cellular and molecular contexts that dictate whether PAF acts as a pro- or anti-inflammatory agent could lead to the development of novel therapeutic strategies that selectively modulate its activity for beneficial outcomes.

Advanced Computational Modeling of PAFR and Ligand Interactions

The advent of advanced computational techniques has opened new avenues for understanding the intricate interactions between platelet-activating factor (PAF), its receptor (PAFR), and various ligands at an atomic level. These in silico approaches are proving invaluable for elucidating the mechanisms of receptor activation and for the rational design of novel therapeutic agents.

Recently, the determination of the cryo-electron microscopy (cryo-EM) structure of the PAF-bound PAFR-Gi complex has provided a significant breakthrough, offering a high-resolution template for computational studies. nih.gov This structural information, combined with molecular dynamics (MD) simulations, allows for the detailed investigation of the conformational changes that occur upon PAF binding and subsequent G-protein coupling. nih.gov MD simulations have suggested a membrane-side pathway for PAF entry into the PAFR, a detail that would be difficult to capture with experimental methods alone. nih.gov

Homology modeling has also been a key tool in the absence of an experimentally determined structure. By using the three-dimensional structure of related G-protein coupled receptors (GPCRs) like bacteriorhodopsin as a template, researchers have constructed models of the human PAFR. nih.gov These models have been used to predict the binding site of PAF, suggesting that the positively charged choline (B1196258) headgroup of PAF is attracted to a negatively charged pocket within the transmembrane domain of the receptor. nih.gov

Molecular docking studies have been widely employed to screen for and understand the binding of potential PAFR antagonists. nih.gov These simulations can predict the binding affinity and orientation of various compounds within the receptor's binding pocket, providing insights into their mechanism of action. nih.govbenthamdirect.com For example, docking studies have been used to investigate the interactions of naturally derived flavonoids with the PAFR, identifying key residues involved in the binding. benthamdirect.com

The integration of these computational approaches, from homology modeling and molecular docking to large-scale MD simulations, is a powerful strategy for advancing our understanding of PAFR signaling. As computational power and algorithms continue to improve, these methods will play an increasingly important role in the development of novel and more specific modulators of the PAF pathway.

Q & A

Q. What novel methodologies enable real-time visualization of phosphono-PAF trafficking in live cells?

  • Methodological Answer : Synthesize fluorescent phosphono-PAF analogs (e.g., BODIPY-labeled) and track spatial dynamics via confocal microscopy with organelle-specific dyes (e.g., LysoTracker). Use fluorescence correlation spectroscopy (FCS) to quantify membrane diffusion rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.